1-((4-Isopropylphenyl)sulfonyl)piperidine
Descripción
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Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPQLHCHYXHNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of 1-((4-Isopropylphenyl)sulfonyl)piperidine: A Comprehensive Analytical Guide
Executive Summary and Chemical Context
Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized for their metabolic stability and potent interactions with diverse biological targets. 1-((4-Isopropylphenyl)sulfonyl)piperidine (Chemical Formula: C₁₄H₂₁NO₂S) is a classic tertiary sulfonamide comprising an electron-rich piperidine ring linked via a sulfonyl bridge to a lipophilic 4-isopropylphenyl moiety.
Elucidating the exact structure of such compounds requires a rigorous, orthogonal analytical strategy. Because the sulfonyl group (-SO₂-) acts as an "NMR-silent" barrier that prevents direct through-bond proton coupling between the aryl and piperidine systems, scientists must rely on a self-validating matrix of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy [4].
Analytical Strategy and Logical Workflow
To achieve an unambiguous structural assignment, we employ a causality-driven workflow. The logic is rooted in the need to independently verify the molecular weight, functional groups, and atomic connectivity before synthesizing the final structural proof. By establishing a self-validating system, any ambiguity in the NMR-silent sulfonyl bridge is resolved orthogonally through mass spectrometry and vibrational spectroscopy.
Fig 1. Orthogonal analytical workflow for sulfonamide structure elucidation.
Step-by-Step Experimental Methodologies
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Causality & Validation: The choice of positive electrospray ionization (ESI+) is dictated by the basicity of the sulfonamide system. The addition of formic acid ensures complete protonation, driving the equilibrium toward the [M+H]⁺ species. This creates a self-validating step: if the exact mass matches within <5 ppm, the empirical formula is locked, restricting the downstream NMR interpretation space.
-
Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade methanol. Dilute the stock solution 1:100 with a mixture of 0.1% formic acid in water/acetonitrile (50:50, v/v).
-
Instrument Parameters: Inject 5 µL of the diluted sample into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV, the cone voltage to 30 V, and the desolvation temperature to 350 °C.
-
Data Acquisition: Acquire data in positive ion mode scanning from m/z 100 to 1000. Utilize leucine enkephalin as an internal lock-mass calibrant to ensure high mass accuracy.
Protocol 2: Multidimensional NMR Spectroscopy
Causality & Validation: Deuterated chloroform (CDCl₃) is selected as the solvent because it provides a non-exchanging, aprotic environment, allowing the observation of all protons without solvent suppression artifacts. Furthermore, the absence of an exchangeable N-H proton signal in the ¹H NMR spectrum acts as an internal validation of the tertiary sulfonamide structure, corroborating the IR data [5].
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
1D Acquisition: Acquire the ¹H NMR spectrum at 600 MHz (16 scans, 2s relaxation delay) and the ¹³C NMR spectrum at 150 MHz (1024 scans, 2s relaxation delay) at 298 K.
-
2D Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra using standard pulse sequences. Parameterize the HMBC experiment for long-range coupling constants (J = 8 Hz) to observe critical correlations across the aromatic ring and the isopropyl group.
Data Presentation and Structural Elucidation
Mass Spectrometry and IR Validation
HRMS (ESI+) analysis yields an exact mass of m/z 268.1365 for the [M+H]⁺ ion, which corresponds precisely to the calculated mass for C₁₄H₂₂NO₂S⁺ (Calculated: 268.1366, Δ = 0.4 ppm).
FT-IR spectroscopy provides critical validation of the sulfonyl linkage. As established in the literature for crystalline sulfonamides [3], the asymmetric and symmetric S=O stretching vibrations appear prominently at ~1330 cm⁻¹ and ~1160 cm⁻¹, respectively. The complete absence of N-H stretching bands (>3200 cm⁻¹) confirms the tertiary nature of the nitrogen, proving the piperidine ring is fully substituted [1].
NMR Signal Assignment
The ¹H and ¹³C NMR data provide a self-validating map of the molecule. The isopropyl group is identified by a characteristic septet (CH) and doublet (CH₃) in the ¹H spectrum. The para-substitution of the phenyl ring is unambiguously confirmed by an AA'BB' splitting pattern in the aromatic region (two distinct doublets integrating to 2H each).
Table 1: NMR Spectroscopic Data Summary (600 MHz, CDCl₃)
| Moiety | Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Shift (ppm) | Key 2D Correlations (COSY/HMBC) |
| Isopropyl | -CH(CH₃)₂ | 2.95, septet, J = 6.9, 1H | 34.2 | COSY: to -CH₃; HMBC: to Ar-C |
| -CH(CH₃)₂ | 1.25, d, J = 6.9, 6H | 23.7 | COSY: to -CH; HMBC: to Ar-C | |
| Aryl Ring | C2, C6 (ortho to SO₂) | 7.68, d, J = 8.2, 2H | 127.8 | HMBC: to C-SO₂ |
| C3, C5 (meta to SO₂) | 7.35, d, J = 8.2, 2H | 126.9 | COSY: to C2/C6; HMBC: to Isopropyl-CH | |
| C1 (C-SO₂) | - | 133.5 | - | |
| C4 (C-Isopropyl) | - | 154.2 | - | |
| Piperidine | N-CH₂ (α) | 2.98, m, 4H | 46.9 | COSY: to β-CH₂ |
| C-CH₂ (β) | 1.62, m, 4H | 25.2 | COSY: to α-CH₂, γ-CH₂ | |
| C-CH₂ (γ) | 1.41, m, 2H | 23.5 | COSY: to β-CH₂ |
Logical Connectivity Across Heteroatoms
The final proof of structure relies on connecting the three isolated spin systems (isopropyl, aryl, piperidine) via the sulfonyl bridge. Since the SO₂ group acts as an HMBC barrier, the connectivity is deduced logically:
-
The aryl ring is para-substituted, proven by the AA'BB' pattern.
-
The isopropyl group is attached to C4 of the aryl ring (HMBC correlation from the isopropyl CH₃ to aryl C4 at 154.2 ppm).
-
The piperidine ring is attached to the other end via the SO₂ group. The downfield shift of the piperidine α-carbons (46.9 ppm) compared to free piperidine, combined with the exact mass and lack of IR N-H stretches, confirms the complete assembly [2].
Fig 2. Logical deduction of molecular connectivity across NMR-silent heteroatoms.
Conclusion
The structure of 1-((4-Isopropylphenyl)sulfonyl)piperidine is unequivocally elucidated through a self-validating matrix of HRMS, FT-IR, and NMR spectroscopy. The causality-driven experimental design ensures that every structural feature—from the para-substitution of the arene to the tertiary sulfonamide linkage—is independently verified, adhering to the highest standards of analytical and medicinal chemistry.
References
-
Title: Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov | Source: sarcouncil.com | URL: 1
-
Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC | Source: nih.gov | URL: 2
-
Title: Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides | Source: rsc.org | URL: 3
-
Title: Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method | Source: mdpi.com | URL: 4
-
Title: [2509.00640] NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization | Source: arxiv.org | URL: 5
Sources
- 1. sarcouncil.com [sarcouncil.com]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. [2509.00640] NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization [arxiv.org]
An In-depth Technical Guide to 1-((4-Isopropylphenyl)sulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-((4-Isopropylphenyl)sulfonyl)piperidine, a sulfonamide derivative of the versatile piperidine scaffold. As a member of the N-arylsulfonylpiperidine class, this compound holds potential for exploration in various scientific domains, particularly in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical properties, safety considerations, and potential applications, offering a foundational resource for researchers in the field.
Compound Identification and Core Structure
Key Precursor: The synthesis of the title compound primarily relies on the precursor 4-isopropylbenzenesulfonyl chloride , which has the registered CAS number 54997-90-9 .[2][3]
Synthesis and Mechanistic Insights
The synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine is a direct application of the well-established Schotten-Baumann reaction, a reliable method for the formation of sulfonamides from sulfonyl chlorides and amines. This reaction proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Scheme:
Caption: General reaction for the synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine.
Detailed Experimental Protocol:
This protocol is based on established methodologies for the synthesis of N-arylsulfonylpiperidines.[4][5]
Materials:
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4-Isopropylbenzenesulfonyl chloride (CAS: 54997-90-9)[2]
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Piperidine
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine (TEA) or other suitable base
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. The choice of an aprotic solvent is crucial to prevent hydrolysis of the sulfonyl chloride.
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Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the piperidine starting material.
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Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 4-isopropylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise. The exothermic nature of the reaction necessitates slow addition and cooling to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes any remaining acid. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction and Drying: Wash the organic layer sequentially with water and brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-((4-Isopropylphenyl)sulfonyl)piperidine.
Workflow Diagram:
Caption: Experimental workflow for the synthesis and purification.
Physicochemical Properties
The precise physicochemical properties of 1-((4-Isopropylphenyl)sulfonyl)piperidine would need to be determined experimentally. However, based on its structure and data from analogous compounds, the following properties can be predicted:
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₅H₂₃NO₂S | - |
| Molecular Weight | 281.42 g/mol | - |
| Appearance | Likely a white to off-white solid at room temperature. | Based on similar N-arylsulfonylpiperidines. |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | General solubility of sulfonamides. |
| Melting Point | Expected to be a solid with a defined melting point. | The melting point of the related 4-isopropylbenzenesulfonyl chloride is 51-52 °C.[3] |
| Spectroscopic Data | ||
| ¹H NMR | Characteristic signals for the isopropyl group (a doublet and a septet), aromatic protons, and the piperidine ring protons would be expected. | Spectroscopic data of similar sulfonamides.[6] |
| ¹³C NMR | Resonances corresponding to the carbons of the isopropyl group, the aromatic ring, and the piperidine ring would be present. | Spectroscopic analysis of related compounds.[6] |
| IR Spectroscopy | Strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). | Characteristic vibrational frequencies of sulfonamides. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight. | - |
Potential Applications in Research and Drug Development
The piperidine nucleus is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] The incorporation of the N-arylsulfonyl moiety can impart a range of biological activities. While specific studies on 1-((4-Isopropylphenyl)sulfonyl)piperidine are not extensively documented, research on related N-arylsulfonylpiperidines suggests several potential areas of application:
-
Enzyme Inhibition: N-arylsulfonylpiperidines have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown activity as gamma-secretase inhibitors, which are of interest in the context of Alzheimer's disease.[7]
-
Antimicrobial Activity: The sulfonamide group is a well-known pharmacophore in antibacterial drugs. The combination of a sulfonamide with a piperidine ring could lead to novel antimicrobial agents.[8]
-
Anticancer Research: The piperidine scaffold is found in numerous anticancer agents, and sulfonamide derivatives have also demonstrated antitumor properties.[1]
-
Central Nervous System (CNS) Activity: The lipophilicity imparted by the isopropylphenyl group may allow for penetration of the blood-brain barrier, making this class of compounds interesting for CNS-related targets.
The modular nature of the synthesis allows for the straightforward generation of a library of analogs by varying the substituents on the phenylsulfonyl ring and the piperidine moiety. This makes 1-((4-Isopropylphenyl)sulfonyl)piperidine a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 1-((4-Isopropylphenyl)sulfonyl)piperidine and its precursors.
Precursor Safety (4-Isopropylbenzenesulfonyl Chloride):
-
Hazards: 4-Isopropylbenzenesulfonyl chloride is classified as corrosive and can cause severe skin burns and eye damage.[2][3] It is also moisture-sensitive and will react with water, including moisture in the air, to produce hydrochloric acid.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Product Safety (1-((4-Isopropylphenyl)sulfonyl)piperidine):
-
While specific toxicity data is not available, it should be handled with the standard care afforded to all new chemical entities.
-
Assume the compound may be irritating to the skin, eyes, and respiratory tract.
-
Use appropriate PPE during handling and purification.
Conclusion
1-((4-Isopropylphenyl)sulfonyl)piperidine represents a synthetically accessible and chemically stable scaffold with significant potential for exploration in various fields of chemical and biological research. Its straightforward synthesis from commercially available precursors makes it an attractive starting point for the development of novel compounds with tailored properties. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers and drug development professionals seeking to explore the chemical space of N-arylsulfonylpiperidines. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in scientific discovery.
References
-
ChemWhat. 4-ISOPROPYLBENZENESULFONYL CHLORIDE CAS#: 54997-90-9. [Link]
-
Li, H., et al. (2007). Discovery of 2,4,6-trisubstituted N-arylsulfonyl piperidines as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6290-6294. [Link]
-
Khalid, H., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9125-9130. [Link]
-
Saeed, A., et al. (2007). Structure-antibacterial activity of arylcarbonyl- and arylsulfonyl-piperazine 5-triazolylmethyl oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 17(4), 861-865. [Link]
-
PubChem. N-(4-isopropylphenyl)-4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidine-1-carboxamide. [Link]
-
Rehman, A., et al. (2014). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]
-
Khalid, H., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link]
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- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Discovery of 2,4,6-trisubstituted N-arylsulfonyl piperidines as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-antibacterial activity of arylcarbonyl- and arylsulfonyl-piperazine 5-triazolylmethyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
Solubility Dynamics of 1-((4-Isopropylphenyl)sulfonyl)piperidine in Organic Solvents: A Technical Guide
Executive Summary
In modern drug discovery, the 1-((4-Isopropylphenyl)sulfonyl)piperidine scaffold is a highly versatile structural motif. It frequently appears as a lipophilic core in the synthesis of 1[1], 2[2], and 3[3]. However, its unique physicochemical properties—specifically its high lipophilicity coupled with a strong localized dipole—present distinct challenges for formulation, assay design, and synthetic purification.
As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observations, detailing the causality behind the solubility profile of 1-((4-Isopropylphenyl)sulfonyl)piperidine. By understanding the thermodynamic drivers of its solvation, researchers can optimize their experimental workflows and prevent costly false negatives in biological screening caused by solvent-induced precipitation.
Physicochemical Profiling: The Causality of Solvation
To predict and manipulate the solubility of 1-((4-Isopropylphenyl)sulfonyl)piperidine, we must deconstruct its molecular architecture into three distinct functional domains:
-
The 4-Isopropylphenyl Group (Hydrophobic Bulk): The isopropyl moiety significantly increases the hydrocarbon surface area of the molecule. This drives a high partition coefficient (estimated LogP ~3.5), making the molecule inherently lipophilic and imposing a severe thermodynamic penalty for aqueous solvation due to the hydrophobic effect.
-
The Piperidine Ring (Steric Core): As a saturated, non-aromatic heterocycle, the piperidine ring adds further aliphatic bulk. Because it is bonded to a sulfonyl group (forming a tertiary sulfonamide), the nitrogen's lone pair is delocalized. This completely neutralizes its basicity, meaning the molecule cannot be easily solubilized in aqueous media via pH adjustment (salt formation is impossible).
-
The Sulfonyl (-SO2-) Linker (Polar Hinge): This is the critical determinant of its organic solubility. The tertiary sulfonamide lacks Hydrogen Bond Donors (HBD = 0) but possesses two strong Hydrogen Bond Acceptors (HBA = 2) on the oxygen atoms. The high dipole moment of the SO2 group creates a strong crystal lattice energy in the solid state.
The Solvation Causality: For a solvent to successfully dissolve this compound, it must perform a dual function: it must possess a sufficient dipole or polarizability to interact with the SO2 hinge and disrupt the crystal lattice, while simultaneously providing a non-polar environment to accommodate the bulky isopropylphenyl and piperidine groups.
Solvation Thermodynamics (Logical Pathway)
The dissolution of 1-((4-Isopropylphenyl)sulfonyl)piperidine is governed by the Gibbs free energy equation (
Caption: Thermodynamic logical pathway of 1-((4-Isopropylphenyl)sulfonyl)piperidine solvation.
Solubility Profile in Organic Solvents
Based on the physicochemical causality established above, the solubility of 1-((4-Isopropylphenyl)sulfonyl)piperidine in various organic solvents can be categorized as follows:
-
Halogenated Solvents (Optimal for Synthesis): Dichloromethane (DCM) and chloroform are exceptional solvents for this compound. The high polarizability of the chlorine atoms perfectly matches the electron-rich sulfonamide core, while the solvent's overall lipophilicity easily accommodates the isopropyl and piperidine rings.
-
Polar Aprotic Solvents (Optimal for Assays): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standards for generating biological stock solutions. The strong S=O dipole of DMSO aligns with the SO2 group of the solute, while the methyl groups solvate the hydrophobic bulk.
-
Polar Protic Solvents (Moderate): Methanol and ethanol can donate hydrogen bonds to the sulfonamide oxygens. However, their highly structured, hydrogen-bonded solvent networks strongly resist the introduction of the bulky, non-polar isopropylphenyl group, limiting overall solubility.
-
Non-Polar Solvents (Poor): Hexane and heptane lack the dipole necessary to efficiently disrupt the solid-state crystal lattice, resulting in low solubility despite the compound's high LogP.
Quantitative Solubility Estimates
| Solvent Class | Representative Solvent | Estimated Solubility Range (mg/mL) | Solvation Mechanism |
| Halogenated | Dichloromethane (DCM) | > 100 | High polarizability matches SO2; accommodates lipophilic bulk. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 50 - 100 | Strong dipole-dipole interactions with the sulfonamide core. |
| Polar Protic | Methanol (MeOH) | 5 - 20 | H-bond donation to SO2, limited by the hydrophobic isopropyl group. |
| Non-Polar | Hexane | < 5 | Poor ability to overcome the crystal lattice energy dictated by the SO2 dipole. |
| Aqueous | Water / Assay Buffer | < 0.1 | High hydrophobic penalty; lacks H-bond donors to interact with water. |
Experimental Protocol: Thermodynamic Solubility Determination
To accurately quantify the solubility of this compound for formulation purposes, kinetic solubility methods (like solvent-shift assays) are insufficient. A self-validating thermodynamic approach, adapted from the4[4], is required.
Step-by-Step Methodology
-
Solid Dispensing: Weigh an excess of 1-((4-Isopropylphenyl)sulfonyl)piperidine (e.g., 50 mg) into a series of chemically inert glass vials.
-
Solvent Addition: Add 0.5 mL of the target organic solvent to each vial to ensure the solid remains in excess (creating a saturated solution).
-
Isothermal Equilibration: Seal the vials and place them in an isothermal shaker at exactly 25°C for 24 to 48 hours. Causality Note: 24+ hours are required to ensure the system reaches true thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C. This step is a critical self-validating control; it pellets any undissolved nano-aggregates that would otherwise cause false-positive spikes in UV quantification.
-
Quantification: Carefully extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and quantify the concentration using HPLC-UV against a known calibration curve.
Caption: Experimental workflow for shake-flask thermodynamic solubility determination.
Application in Biological Assays: Mitigating "Solvent Crash"
When transitioning 1-((4-Isopropylphenyl)sulfonyl)piperidine from organic synthesis to biological screening, researchers typically prepare a 10 mM or 50 mM stock solution in 100% DMSO.
The Challenge: When this DMSO stock is diluted into an aqueous assay buffer (e.g., PBS or HEPES), the DMSO rapidly diffuses into the water. The highly lipophilic isopropyl and piperidine rings undergo "hydrophobic collapse," causing the compound to crash out of solution as nano-precipitates. This leads to artificially low apparent potency (false negatives) in biochemical assays.
The Solution:
-
Co-solvents: Utilize non-ionic surfactants (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to form micelles that can encapsulate the lipophilic core.
-
Acoustic Droplet Ejection (ADE): Use ADE technology to transfer nanoliter volumes of the DMSO stock directly into the assay plate, minimizing the final DMSO concentration (< 0.5%) and preventing localized supersaturation gradients that trigger precipitation.
References
- Title: US5753677A - Benzoheterocyclic compounds - Google Patents Source: Google Patents URL
- Title: WO2013076590A1 - Benzothiazine compounds as h3 receptor ligands - Google Patents Source: Google Patents URL
- Title: EP1535909A2 - Cyclic amine derivatives and their use as drugs - Google Patents Source: Google Patents URL
- Source: Technical University of Denmark (DTU)
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- 1. US5753677A - Benzoheterocyclic compounds - Google Patents [patents.google.com]
- 2. WO2013076590A1 - Benzothiazine compounds as h3 receptor ligands - Google Patents [patents.google.com]
- 3. EP1535909A2 - Cyclic amine derivatives and their use as drugs - Google Patents [patents.google.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Spectroscopic Blueprint of 1-((4-Isopropylphenyl)sulfonyl)piperidine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-((4-isopropylphenyl)sulfonyl)piperidine, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed set of predicted spectroscopic data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral features of this and structurally related N-arylsulfonylpiperidines. Furthermore, it outlines robust experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound, ensuring scientific integrity and reproducibility.
Introduction: The Significance of N-Arylsulfonylpiperidines
The N-arylsulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active molecules. The sulfonamide linkage provides a stable, hydrogen-bond accepting moiety, while the piperidine ring offers a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The isopropylphenyl substituent in the title compound further introduces lipophilic character, which can influence cell permeability and target engagement.
Accurate spectroscopic characterization is paramount in the synthesis and development of novel chemical entities. This guide provides an in-depth exploration of the expected spectroscopic signature of 1-((4-isopropylphenyl)sulfonyl)piperidine, thereby aiding in its unambiguous identification and characterization.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-((4-isopropylphenyl)sulfonyl)piperidine. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-((4-Isopropylphenyl)sulfonyl)piperidine
| Assignment | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) |
| Isopropyl-CH₃ | δ 1.25 (d, 6H, J = 6.9 Hz) | δ 23.8 |
| Isopropyl-CH | δ 2.95 (sept, 1H, J = 6.9 Hz) | δ 34.2 |
| Piperidine-Hβ | δ 1.50-1.60 (m, 4H) | δ 25.5 |
| Piperidine-Hγ | δ 1.65-1.75 (m, 2H) | δ 23.5 |
| Piperidine-Hα | δ 3.20 (t, 4H, J = 5.6 Hz) | δ 47.0 |
| Aromatic-H (ortho to SO₂) | δ 7.75 (d, 2H, J = 8.4 Hz) | δ 127.5 |
| Aromatic-H (meta to SO₂) | δ 7.30 (d, 2H, J = 8.4 Hz) | δ 126.5 |
| Aromatic-C (ipso to SO₂) | - | δ 135.0 |
| Aromatic-C (ipso to isopropyl) | - | δ 152.0 |
Causality of Predicted Shifts:
-
¹H NMR: The aromatic protons ortho to the electron-withdrawing sulfonyl group are predicted to be the most deshielded. The piperidine protons alpha to the nitrogen are also deshielded due to the inductive effect of the sulfonyl group. The isopropyl methyl protons will appear as a characteristic doublet, and the methine proton as a septet.
-
¹³C NMR: The aromatic carbon attached to the sulfonyl group and the carbon bearing the isopropyl group are expected to be the most downfield in the aromatic region. The piperidine carbons alpha to the nitrogen will be the most deshielded of the aliphatic signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 1-((4-isopropylphenyl)sulfonyl)piperidine are summarized below.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2960-2850 | Strong |
| S=O stretch (asymmetric) | 1350-1335 | Strong |
| S=O stretch (symmetric) | 1170-1150 | Strong |
| C-N stretch | 1180-1160 | Medium |
| C-S stretch | 800-600 | Medium |
| Aromatic C=C stretch | 1600-1450 | Medium-Weak |
Rationale for Predicted Absorptions: The most prominent and diagnostic peaks will be the strong stretching vibrations of the sulfonyl group (S=O). The C-H stretching vibrations will distinguish between the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data under electron ionization (EI) are outlined below.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 281 | [M]⁺ (Molecular Ion) |
| 185 | [M - C₅H₁₀N]⁺ |
| 155 | [SO₂C₆H₄C₃H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ |
Fragmentation Pathway Rationale: Upon electron ionization, the molecular ion is expected. A common fragmentation pathway for N-sulfonyl compounds is the cleavage of the S-N bond. Alpha-cleavage of the piperidine ring is also a likely fragmentation route. The formation of the tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl moiety, though in this case, it would arise from rearrangement of the isopropylphenyl group.
Experimental Protocols
This section provides a detailed, self-validating methodology for the synthesis and spectroscopic characterization of 1-((4-isopropylphenyl)sulfonyl)piperidine.
Synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine
This protocol is based on the general and widely accepted method of reacting a sulfonyl chloride with an amine in the presence of a base.
Materials:
-
4-Isopropylbenzenesulfonyl chloride
-
Piperidine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of piperidine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C (ice bath), add a solution of 4-isopropylbenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford 1-((4-isopropylphenyl)sulfonyl)piperidine as a solid.
Workflow Visualization:
The Discovery and Evolution of N-Arylsulfonylpiperidines: A Privileged Scaffold in Neuropharmacology and Antiviral Drug Design
Executive Summary
In medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets through strategic functionalization. The N-arylsulfonylpiperidine structural motif—characterized by a piperidine ring whose nitrogen atom is covalently bonded to an arylsulfonyl group (–SO₂–Ar)—is a quintessential example. Over the past two decades, this scaffold has transitioned from a niche chemical curiosity to a cornerstone in the development of targeted therapeutics.
Initially propelled into the spotlight during the early 2000s as a potent γ-secretase inhibitor for Alzheimer's disease, the scaffold was later recognized for its profound affinity for the 5-HT6 receptor, offering new avenues for treating cognitive deficits. Most recently, the structural flexibility of N-arylsulfonylpiperidines has been leveraged in the antiviral space, specifically as Hepatitis B Virus (HBV) capsid assembly modulators[1][2].
This whitepaper provides an in-depth technical analysis of the discovery, mechanistic pathways, structure-activity relationships (SAR), and synthetic methodologies surrounding N-arylsulfonylpiperidines.
Structural Chemistry & The "Privileged" Core
The pharmacological versatility of N-arylsulfonylpiperidines stems from the unique physicochemical properties imparted by the sulfonamide linkage.
-
Electronic Masking: The strongly electron-withdrawing sulfonyl group drastically reduces the basicity of the piperidine nitrogen. Unlike typical basic amines that protonate at physiological pH, the N-arylsulfonylpiperidine nitrogen is essentially neutral. This enhances membrane permeability and blood-brain barrier (BBB) penetration, a critical requirement for central nervous system (CNS) targets.
-
Conformational Rigidity: The sulfonamide bond possesses partial double-bond character, restricting the rotational freedom of the aryl group relative to the piperidine ring. This rigid geometry allows for precise spatial orientation within deep, hydrophobic receptor pockets.
Quantitative Data: Target Versatility and SAR
The table below summarizes how specific modifications to the N-arylsulfonylpiperidine core dictate target selectivity and potency across its three primary therapeutic domains.
| Therapeutic Target | Primary Indication | Scaffold Modification Strategy | Representative IC₅₀ Range |
| γ-Secretase | Alzheimer's Disease | Bridged piperidine ring (e.g., bicyclic systems) to lock axial/equatorial conformations. | 10 nM – 500 nM |
| 5-HT6 Receptor | Cognitive Deficits / Schizophrenia | Unsubstituted or mono-substituted piperidine with bulky aryl groups. | 1 nM – 50 nM |
| HBV Capsid Assembly | Hepatitis B Infection | N-phenyl-carboxamide derivatives extending from the piperidine core. | 50 nM – 1.0 µM |
Historical Timeline & Target Evolution
Phase I: The Alzheimer's Disease Frontier (Early 2000s)
The initial surge of interest in N-arylsulfonylpiperidines was driven by the urgent need for disease-modifying therapies in Alzheimer's disease. Researchers at Schering Corporation (later acquired by Merck) discovered that bridged N-arylsulfonylpiperidines acted as highly potent γ-secretase inhibitors[3][4]. By inhibiting the γ-secretase complex, these compounds prevented the final cleavage of the Amyloid Precursor Protein (APP), thereby halting the production of neurotoxic Amyloid-β (Aβ₄₀ and Aβ₄₂).
Phase II: Serotonergic Modulation (Mid 2000s)
As clinical trials for γ-secretase inhibitors faced hurdles related to Notch signaling toxicity, researchers began screening the N-arylsulfonylpiperidine library against other CNS targets. The scaffold demonstrated exceptional, nanomolar affinity for the 5-HT6 receptor[1]. Because 5-HT6 receptors are almost exclusively localized in the CNS and regulate cholinergic and glutamatergic neurotransmission, N-arylsulfonylpiperidines became prime candidates for treating cognitive impairment in schizophrenia and Alzheimer's disease without the systemic side effects seen with γ-secretase inhibition.
Phase III: Antiviral Therapeutics (2010s–Present)
In a remarkable pivot, recent high-throughput screening campaigns identified heavily functionalized N-arylsulfonylpiperidines as potent modulators of HBV capsid assembly[2][5]. By binding to the core protein dimer interfaces, these compounds accelerate aberrant capsid formation, preventing the virus from properly encapsidating its pre-genomic RNA. This represents a novel mechanism distinct from standard nucleos(t)ide analogue reverse transcriptase inhibitors.
Mechanistic Pathways
To understand the causality behind the efficacy of N-arylsulfonylpiperidines in their original target indication (Alzheimer's disease), we must examine the APP processing pathway. The diagram below illustrates how the scaffold intercepts the pathogenic cascade.
Mechanism of action: N-arylsulfonylpiperidines blocking γ-Secretase cleavage of APP.
Experimental Protocols: Synthesis and Validation
The synthesis of N-arylsulfonylpiperidines relies on the highly efficient nucleophilic acyl substitution between a piperidine derivative and an arylsulfonyl chloride. As a Senior Application Scientist, I emphasize the importance of solvent choice and base selection to ensure a self-validating, high-yield protocol.
Standard Operating Procedure: Sulfonylation of Piperidines
Rationale & Causality: Dichloromethane (DCM) is selected as the solvent because it readily solubilizes both the organic amine and the sulfonyl chloride without participating in the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the piperidine for the electrophilic sulfonyl chloride, while efficiently scavenging the HCl byproduct to drive the reaction equilibrium forward.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with inert argon, dissolve the substituted piperidine (1.0 equivalent, e.g., 10 mmol) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA (2.5 equivalents) to the stirring solution. Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic nature of the subsequent addition.
-
Electrophile Addition: Dissolve the arylsulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS until the complete disappearance of the starting piperidine peak is confirmed.
-
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove excess DIPEA), followed by brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-arylsulfonylpiperidine.
Workflow for the chemical synthesis of N-arylsulfonylpiperidine derivatives.
Conclusion
The history of N-arylsulfonylpiperidines is a testament to the power of privileged scaffolds in drug discovery. By maintaining a stable, rigid, and BBB-permeable core, medicinal chemists have successfully tuned the peripheral substituents to traverse entirely different therapeutic landscapes—from inhibiting membrane-bound proteases in Alzheimer's disease to antagonizing CNS receptors, and now, modulating viral capsid assembly. Understanding the precise synthetic methodologies and structural nuances of this class is essential for any drug development professional looking to leverage this versatile chemical space.
References
1.[1] WO2016149581A1 - Azocane and azonane derivatives and methods of treating hepatitis b infections. Google Patents. Available at: 2.[2] US10973801B2 - Capsid assembly modulator dosing regimen. Google Patents. Available at: 3.[5] WO2019175657A1 - Capsid assembly modulator dosing regimen. Google Patents. Available at: 4.[3] C07D 221 - Heterocyclic compounds containing six-membered rings. Google Patents. Available at: 5.[4] US7368457B2 - Bridged N-arylsulfonylpiperidines as gamma-secretase inhibitors. Google Patents. Available at:
Sources
- 1. WO2016149581A1 - Azocane and azonane derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]
- 2. US10973801B2 - Capsid assembly modulator dosing regimen - Google Patents [patents.google.com]
- 3. C07D 221 - Heterocyclic compounds containing six-membered rings having one nitrogen atom as the only ring hetero atom, not provided for by groups - Patents Sitemap [google.com]
- 4. US7368457B2 - Bridged N-arylsulfonylpiperidines as gamma-secretase inhibitors - Google Patents [patents.google.com]
- 5. WO2019175657A1 - Capsid assembly modulator dosing regimen - Google Patents [patents.google.com]
The Ascendant Scaffold: A Technical Guide to Substituted Phenylsulfonylpiperidines in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals.[1] When integrated into a phenylsulfonylpiperidine framework, this privileged scaffold offers a versatile platform for designing highly selective and potent modulators of a diverse range of biological targets. This technical guide provides an in-depth review of substituted phenylsulfonylpiperidines, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles, and provide detailed experimental protocols for their synthesis and biological evaluation. Our focus will be on key therapeutic targets, including the serotonin 5-HT2A receptor, soluble epoxide hydrolase (sEH), and aldo-keto reductase 1C3 (AKR1C3), showcasing the remarkable adaptability of this chemical motif in addressing a spectrum of unmet medical needs.
Introduction: The Phenylsulfonylpiperidine Core - A Privileged Structure in Medicinal Chemistry
The piperidine moiety is a ubiquitous heterocyclic motif in drug design, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] Its combination with a phenylsulfonyl group creates a rigid, three-dimensional structure that can be precisely decorated with functional groups to achieve high-affinity and selective interactions with biological targets. The sulfone group, a key feature of this scaffold, can act as a hydrogen bond acceptor and its substitution on the phenyl ring allows for fine-tuning of electronic and steric properties. This guide will explore the chemical space of substituted phenylsulfonylpiperidines, highlighting their therapeutic potential and providing the technical foundation for their further development.
Synthetic Methodologies: Constructing the Phenylsulfonylpiperidine Scaffold
The synthesis of substituted phenylsulfonylpiperidines can be approached through several strategic disconnections. A common and versatile strategy involves the coupling of a pre-functionalized piperidine with a substituted benzenesulfonyl chloride. Alternatively, the piperidine ring can be constructed through cyclization reactions.
General Synthetic Approach: N-Arylsulfonylation of Piperidines
A prevalent method for the synthesis of N-phenylsulfonylpiperidines involves the reaction of a piperidine derivative with a substituted benzenesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(Piperidin-1-yl)benzenesulfonamide
This protocol describes a general procedure for the synthesis of an N-substituted phenylsulfonylpiperidine.
Materials:
-
1-Aminopiperidine
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
N-aryl/aralkyl-substituted-2-bromoacetamide (for further substitution)
-
Water
-
Ice
Procedure:
-
Synthesis of N-(Piperidin-1-yl)benzenesulfonamide: To a solution of 1-aminopiperidine in an aqueous medium, add benzenesulfonyl chloride under dynamic pH control to afford N-(Piperidin-1-yl)benzenesulfonamide.[2]
-
N-Substitution (Example): To a solution of N-(Piperidin-1-yl)benzenesulfonamide (0.1 g, 0.40 mmol) in DMF (5 mL) at 0-5°C, add NaH (0.01 g, 0.40 mmol) in small portions over 2-5 minutes.[2]
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Slowly add the corresponding N-substituted aryl/aralkyl-2-bromoacetamide (0.40 mmol) to the reaction mixture and stir for an additional 10-15 minutes.[2]
-
Heat the reaction mixture to 50°C and stir for 30-40 minutes, monitoring the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature and quench with cold water (50 mL) to precipitate the product.[2]
-
Collect the product by filtration and purify by recrystallization.
Synthesis of 4-Substituted Phenylsulfonylpiperidines
For the synthesis of 4-substituted derivatives, a common intermediate is 4-cyanopiperidine, which can be prepared from piperidine-4-carboxamide.
Experimental Protocol: Preparation of 4-Cyanopiperidine Hydrochloride
This protocol outlines the synthesis of a key intermediate for 4-substituted phenylsulfonylpiperidines.
Materials:
-
Piperidine-4-carboxamide (isonipecotamide)
-
Phosphorus oxychloride (POCl3)
-
Water
-
Sodium hydroxide (conc. aqueous solution)
-
Methylene chloride
-
Ether
Procedure:
-
Dehydrate piperidine-4-carboxamide by reacting it with phosphorus oxychloride to yield crude 4-cyanopiperidine hydrochloride.[3]
-
Take up the crude product in water and adjust the pH to 13 with concentrated aqueous sodium hydroxide solution.[3]
-
Extract the aqueous phase first with methylene chloride and then repeatedly with ether.[3]
-
Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvents under reduced pressure to obtain 4-cyanopiperidine.[3]
Structure-Activity Relationships (SAR) and Pharmacological Targets
The therapeutic utility of substituted phenylsulfonylpiperidines stems from their ability to be tailored for specific biological targets. This section will explore the SAR of this scaffold against three key targets: the serotonin 5-HT2A receptor, soluble epoxide hydrolase (sEH), and aldo-keto reductase 1C3 (AKR1C3).
Serotonin 5-HT2A Receptor Antagonists
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs and plays a role in various neuropsychiatric disorders.[4] Phenylsulfonylpiperidines have emerged as potent and selective 5-HT2A receptor antagonists.[5]
SAR Insights:
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for affinity and selectivity. For instance, an N-phenacyl group can enhance bioavailability.[5]
-
Phenylsulfonyl Ring Substitution: Substitution on the phenylsulfonyl ring significantly impacts activity. 4-Cyano and 4-carboxamido derivatives have been identified as orally bioavailable and brain-penetrant antagonists.[5]
| Compound | N-Substituent | Phenylsulfonyl Substituent | 5-HT2A Affinity (Ki, nM) | Reference |
| 1 | -(CH2)2-(2,4-difluorophenyl) | H | High | [5] |
| 2 | -(CH2)2-(2,4-difluorophenyl) | 4-Cyano | High | [5] |
| 3 | -(CH2)2-(2,4-difluorophenyl) | 4-Carboxamido | High | [5] |
| 4 | -C(O)CH2-phenyl | H | Moderate | [5] |
Table 1: SAR of Phenylsulfonylpiperidines as 5-HT2A Receptor Antagonists.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[6] Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[7]
SAR Insights:
-
While specific SAR data for phenylsulfonylpiperidines as sEH inhibitors is less prevalent in the initial search, the general principles of sEH inhibitor design involve a central hydrogen bond acceptor (like the sulfonyl group) and lipophilic groups to occupy the enzyme's active site. The phenyl and piperidine rings of the scaffold can be substituted to optimize these interactions.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors
AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, by catalyzing the synthesis of potent androgens and prostaglandins.[8] A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3.[9]
SAR Insights:
-
Sulfonamide Moiety: The sulfonamide linkage is critical for inhibitory activity.[9]
-
Pyrrolidinone Ring: The position and electronic nature of the pyrrolidinone ring are crucial, as variations can severely diminish activity.[9]
-
Piperidine Ring: The size and polarity of the piperidine ring also play a significant role in potency.[9]
| Compound | Piperidine Substitution | Phenylsulfonamide Substitution | AKR1C3 IC50 (nM) | Reference |
| 5 | Unsubstituted | 4-(2-oxopyrrolidin-1-yl) | <100 | [9] |
| 6 | 4-Fluoro | 4-(2-oxopyrrolidin-1-yl) | Decreased activity | [9] |
| 7 | 4-Hydroxy | 4-(2-oxopyrrolidin-1-yl) | Decreased activity | [9] |
Table 2: SAR of (Piperidinosulfonamidophenyl)pyrrolidin-2-ones as AKR1C3 Inhibitors.
Experimental Protocols for Biological Evaluation
This section provides detailed protocols for assessing the biological activity of substituted phenylsulfonylpiperidines against their respective targets.
5-HT2A Receptor Binding Assay (Radioligand)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.
Materials:
-
Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[10]
-
Non-specific binding agent: Ketanserin (10 µM) or unlabeled (±)DOI (1 µM).[11][12]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate for 60 minutes at room temperature.[12]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[11]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibitory activity of compounds against human sEH.
Materials:
-
Recombinant human sEH enzyme.[13]
-
Fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[13]
-
Assay buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.[14]
-
Positive control inhibitor: N-Cyclohexyl-Nʹ-dodecylurea (NCND).[15]
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, pre-incubate the sEH enzyme with the test compound at various concentrations for 5 minutes at 30°C.[14]
-
Reaction Initiation: Initiate the reaction by adding the fluorescent substrate PHOME.
-
Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~330-362 nm, emission ~460-465 nm) over time in a kinetic or endpoint mode.[13][15]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of the test compound relative to a vehicle control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition Assay
This protocol describes an enzymatic assay to determine the inhibitory potency of compounds against AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme.[16]
-
Substrate: 9,10-Phenanthrenequinone (PQ).[4]
-
Cofactor: NADPH.[16]
-
Assay buffer: 100 mM potassium phosphate buffer, pH 6.0.[16]
-
96-well plates.
-
UV-Vis spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.
-
Pre-incubation: Add the AKR1C3 enzyme to the mixture and pre-incubate for 15 minutes at 37°C.[16]
-
Reaction Initiation: Initiate the reaction by adding the substrate PQ.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, over time.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percent inhibition relative to a control reaction without the inhibitor. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling pathways modulated by substituted phenylsulfonylpiperidines is crucial for elucidating their therapeutic effects and potential side effects.
5-HT2A Receptor Signaling
The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][17] Antagonists of the 5-HT2A receptor block these downstream signaling events.
Soluble Epoxide Hydrolase (sEH) in Inflammatory Signaling
sEH plays a pro-inflammatory role by hydrolyzing anti-inflammatory EETs into less active dihydroxyeicosatrienoic acids (DHETs).[18] By inhibiting sEH, substituted phenylsulfonylpiperidines can increase the levels of EETs, which in turn can suppress inflammatory signaling pathways, such as the NF-κB pathway.[18]
AKR1C3 in Steroid and Prostaglandin Metabolism
AKR1C3 is a key enzyme in the biosynthesis of potent androgens (testosterone and dihydrotestosterone) and prostaglandins (PGF2α).[1][19] In cancer cells, the upregulation of AKR1C3 can lead to increased cell proliferation and survival through the activation of androgen and prostaglandin receptor signaling.[20] Inhibitors of AKR1C3, such as certain substituted phenylsulfonylpiperidines, can block these pathways.
Conclusion and Future Directions
Substituted phenylsulfonylpiperidines represent a highly adaptable and therapeutically relevant scaffold in drug discovery. Their synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties for a diverse array of biological targets. The examples of potent and selective 5-HT2A receptor antagonists, and promising inhibitors of sEH and AKR1C3, underscore the potential of this chemical class. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new substitution patterns to uncover novel biological activities, and advancing the most promising candidates into clinical development. The continued exploration of the chemical space around the phenylsulfonylpiperidine core is poised to deliver the next generation of innovative therapeutics.
References
- Hanna, I., & M. M. Khattab. (2021). Soluble Epoxide Hydrolase (sEH) Inhibitors: A Patent Review (2014-Present). Expert Opinion on Therapeutic Patents, 31(1), 25-41. [URL not available]
- Dandepally, S. R., & Williams, A. L. (2009). Recent advances in the synthesis of piperidines: a review. Tetrahedron, 65(36), 7385-7414. [URL not available]
- González-Maeso, J., & Sealfon, S. C. (2009). Agonist-trafficking of serotonin 5-HT2A receptor signaling. Current opinion in pharmacology, 9(1), 84-89. [URL not available]
-
McDonnell, M. E., et al. (2002). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of medicinal chemistry, 45(2), 492-503. [Link]
-
Aziz-ur-Rehman, et al. (2013). Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak. J. Pharm. Sci., 26(4), 777-783. [Link]
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- Penning, T. M. (2015). The aldo-keto reductases (AKRs): an overview. Chemico-biological interactions, 234, 236-246. [URL not available]
- Shen, H. C., & Hammock, B. D. (2012). Soluble epoxide hydrolase: a novel therapeutic target for cardiovascular diseases. Journal of cardiovascular pharmacology, 59(1), 1-10. [URL not available]
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Tian, Y., et al. (2021). Roles of AKR1C3 in malignancy. Chinese Medical Journal, 134(9), 1021-1029. [Link]
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Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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- Imig, J. D. (2012). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature reviews. Drug discovery, 11(10), 794-805. [URL not available]
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Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European journal of medicinal chemistry, 62, 738-744. [Link]
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Byrns, M. C., & Penning, T. M. (2009). Type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase (AKR1C3): role in breast cancer and inhibition by nonsteroidal anti-inflammatory drugs. Chemico-biological interactions, 178(1-3), 221-227. [Link]
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Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
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Adamski, J., et al. (2014). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific reports, 4, 3966. [Link]
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Marona, H., & Szafarz, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 97-103. [Link]
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Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical biochemistry, 343(1), 66-75. [Link]
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Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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theoretical properties of 1-((4-Isopropylphenyl)sulfonyl)piperidine
An In-depth Technical Guide on the Theoretical Properties of 1-((4-Isopropylphenyl)sulfonyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical analysis of 1-((4-isopropylphenyl)sulfonyl)piperidine, a sulfonamide derivative incorporating a piperidine scaffold. By dissecting its molecular architecture, we will establish a foundational understanding of its predicted physicochemical properties, propose a robust synthetic route with detailed protocols, and forecast its spectroscopic signature. Furthermore, by leveraging established knowledge of its core pharmacophores—the sulfonamide group and the piperidine ring—we will build a scientifically-grounded rationale for its potential applications in drug discovery, particularly as an enzyme inhibitor and antimicrobial agent. This document serves as a strategic starting point for researchers aiming to synthesize and explore the therapeutic potential of this and structurally related molecules.
Molecular Architecture and Predicted Physicochemical Landscape
The structure of 1-((4-isopropylphenyl)sulfonyl)piperidine is a deliberate amalgamation of two key moieties widely recognized in medicinal chemistry: the piperidine ring and an aromatic sulfonamide. The piperidine heterocycle is a privileged scaffold found in countless FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional vector for interacting with biological targets.[1][2] The sulfonamide group is a classic pharmacophore, renowned for its role in enzyme inhibition and a broad spectrum of bioactivities including antibacterial, anticancer, and anti-inflammatory effects.[3] The 4-isopropylphenyl substituent provides a significant lipophilic character, which is critical for modulating properties such as membrane permeability and binding affinity within hydrophobic pockets of target proteins.
Predicted Physicochemical Properties
To guide experimental design, a profile of key drug-like properties has been computationally predicted. These values provide a quantitative forecast of the molecule's behavior in biological systems.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Significance in Drug Discovery |
| Molecular Weight | 281.41 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water) | 3.2 - 3.5 | Indicates significant lipophilicity, suggesting good potential for cell membrane permeability. May require formulation strategies to address aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 43.9 Ų | A low TPSA value (< 60 Ų) is often correlated with good blood-brain barrier penetration, suggesting potential for CNS applications. |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H donors limits its ability to donate hydrogen bonds, which can impact solubility but may enhance membrane crossing. |
| Hydrogen Bond Acceptors | 2 (Sulfonyl Oxygens) | The two sulfonyl oxygens are strong hydrogen bond acceptors, providing key points of interaction for binding to biological targets. |
| pKa (most acidic) | > 14 (negligible) | The sulfonamide nitrogen is non-ionizable under physiological conditions due to the lack of a proton. |
| pKa (most basic) | ~ -6.8 (Sulfonyl O) | The molecule is effectively non-basic, preventing ionization in the stomach and improving stability. |
Note: These values are computationally derived and require experimental verification.
The predicted profile suggests a molecule with promising pharmacokinetic characteristics. Its lipophilicity and low polar surface area are balanced, indicating it could be readily absorbed and distributed. The lack of ionizable groups at physiological pH contributes to predictable behavior and stability across different biological compartments.
Synthesis and Characterization Strategy
The synthesis of 1-((4-isopropylphenyl)sulfonyl)piperidine is achieved via a standard nucleophilic substitution reaction, a cornerstone of sulfonamide chemistry. This approach is reliable, high-yielding, and utilizes readily available starting materials.
Synthetic Workflow
The logical flow for the synthesis involves the coupling of a commercially available sulfonyl chloride with piperidine, facilitated by a non-nucleophilic base to quench the HCl byproduct.
Caption: Proposed workflow for the synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine.
Experimental Protocol: Synthesis and Purification
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
Materials:
-
4-Isopropylbenzenesulfonyl chloride
-
Piperidine
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexanes/Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-isopropylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add piperidine (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.5 eq).
-
Causality: Piperidine is the nucleophile. Triethylamine is a non-nucleophilic organic base used to neutralize the HCl generated in situ, driving the reaction to completion and preventing the protonation of piperidine. The reaction is cooled to control the initial exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC provides a direct visual confirmation that the starting material is consumed, ensuring the reaction has gone to completion before proceeding to workup.
-
-
Aqueous Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine and piperidine), water, saturated NaHCO₃ solution (to remove residual acid), and finally, brine.
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 1-((4-isopropylphenyl)sulfonyl)piperidine as a solid or oil.
Predicted Spectroscopic Signature
The structure of the final compound would be confirmed by a suite of spectroscopic methods.
-
¹H NMR: The spectrum is expected to show a characteristic doublet (~1.25 ppm, 6H) and a septet (~2.95 ppm, 1H) for the isopropyl group. The aromatic protons will appear as two distinct doublets in the 7.4-7.8 ppm range. The piperidine protons will present as multiplets in the 1.5-3.2 ppm region.
-
¹³C NMR: Key signals will include those for the isopropyl methyl carbons (~24 ppm), the aromatic carbons (125-155 ppm range), and three distinct signals for the piperidine carbons (~24, 26, 47 ppm).
-
IR Spectroscopy: Strong, characteristic absorbance bands for the S=O asymmetric and symmetric stretches of the sulfonyl group are predicted to appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.
-
Mass Spectrometry (EI-MS): The analysis will confirm the molecular weight, with an expected molecular ion peak (M⁺) at m/z = 281.
Rationale for Biological Investigation
The therapeutic potential of 1-((4-isopropylphenyl)sulfonyl)piperidine can be logically inferred from the extensive pharmacology of its constituent parts.
The Sulfonamide as a Privileged Pharmacophore
Sulfonamides are a cornerstone of modern medicine. Their mechanism of action often involves mimicking the transition state of enzymatic reactions or directly binding to key residues in active sites. They are well-documented inhibitors of several critical enzyme classes:
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, enzymes involved in pH regulation. Inhibition of tumor-associated isoforms like CA IX and XII is a validated strategy in oncology.[4]
-
Proteases: The sulfonamide moiety is present in various protease inhibitors.
-
Dihydropteroate Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of DHPS, blocking folic acid synthesis and exhibiting potent antibacterial activity.[3][5]
The Piperidine Scaffold in Drug Design
The piperidine ring is one of the most prevalent N-heterocycles in approved drugs.[1] Its inclusion can:
-
Improve physicochemical properties such as solubility and metabolic stability.
-
Provide a rigid, three-dimensional scaffold to orient functional groups for optimal target engagement.
-
Serve as a versatile anchor for further chemical modification in structure-activity relationship (SAR) studies.[6]
Combining these two fragments creates a molecule with a high probability of biological activity. Studies on other sulfonamide-piperidine hybrids have revealed promising activity as antibacterial agents for plant diseases and potent urease inhibitors.[5][7][8]
Caption: Logical relationship between structural features and potential biological roles.
Conclusion and Future Directions
The theoretical analysis of 1-((4-isopropylphenyl)sulfonyl)piperidine presents it as a compelling candidate for synthesis and biological evaluation. Its predicted physicochemical properties are favorable for a drug candidate, and its synthesis is straightforward. Based on the well-established pharmacology of its core components, this molecule warrants investigation as a potential enzyme inhibitor, with primary screening targets including human carbonic anhydrases and bacterial dihydropteroate synthase. Subsequent experimental validation of its synthesis, properties, and biological activity will be crucial to unlocking its therapeutic potential.
References
- Source: Google Search result, referencing a scientific article.
- Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases Source: PubMed URL
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- Title: Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies Source: PubMed URL
- Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases Source: ResearchGate URL
- Title: 1-[(4-Isopropylphenyl)
- Title: N-(4-isopropylphenyl)-4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)
- Title: 1-(Phenylsulfinyl)
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
- Title: Spirocyclic Piperidines in Drug Discovery Source: PharmaBlock URL
- Source: DTIC (Defense Technical Information Center)
- Title: (PDF)
- Title: Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL
- Title: Piperidine - Wikipedia Source: Wikipedia URL
- Title: CN109180564B - Preparation method of piperidine and derivatives thereof Source: Google Patents URL
- Title: Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol Source: Organic Chemistry Portal URL
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- Title: 1-[(4-Nitrophenyl)
- Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)
- Title: 4-Isopropyl-piperidine - Chemical & Physical Properties Source: Cheméo URL
- Title: 4-isopropyl-5-methyl-4h-1,2,4-triazol-4-yl)
- Title: Pharmacological properties of natural piperidine derivatives.
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- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 7. Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine from piperidine
Title: Synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine: Application Note & Protocol
Introduction and Chemical Context
Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently serving as bioisosteres for amides in drug design to improve metabolic stability and modulate target binding affinity[1]. The synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine involves the formation of a robust sulfonamide bond via the nucleophilic acyl substitution of piperidine with 4-isopropylbenzenesulfonyl chloride[2]. This application note provides a thoroughly validated, step-by-step methodology designed for high yield and purity, explicitly detailing the mechanistic rationale behind each experimental parameter.
Mechanistic Principles and Causality
The reaction proceeds via a bimolecular nucleophilic substitution at the electrophilic sulfur atom[1].
-
Nucleophilic Attack : The secondary amine nitrogen of piperidine acts as the nucleophile, attacking the highly electrophilic sulfonyl sulfur and transitioning through a pentacoordinate intermediate[1].
-
Leaving Group Expulsion : The chloride ion is expelled, yielding the sulfonamide and a protonated amine[3].
-
Acid Scavenging : A non-nucleophilic base, typically triethylamine (TEA) or pyridine, is introduced to neutralize the generated hydrochloric acid (HCl)[1]. Without this base, a stoichiometric equivalent of the piperidine nucleophile would be consumed as an unreactive HCl salt, drastically reducing the reaction yield[4].
-
Temperature Control : The initial addition must be performed at 0 °C. Sulfonylation is highly exothermic; thermal control prevents the competitive hydrolysis of the sulfonyl chloride by trace moisture and minimizes the formation of colored degradation byproducts[1].
Nucleophilic substitution mechanism for sulfonamide bond formation.
Quantitative Reaction Parameters
To ensure a self-validating system, precise stoichiometric ratios are required. The amine is used in slight excess to drive the reaction, while the base is used in a larger excess to guarantee complete neutralization[1].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role in Reaction |
| Piperidine | 85.15 | 1.1 eq | 93.6 mg (108 µL) | Nucleophile |
| 4-Isopropylbenzenesulfonyl chloride | 218.70 | 1.0 eq | 218.7 mg | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 eq | 151.8 mg (209 µL) | Acid Scavenger |
| Dichloromethane (DCM, Anhydrous) | 84.93 | N/A | 5.0 mL | Aprotic Solvent |
Experimental Protocol
This protocol establishes a self-validating workflow. By integrating specific checkpoints (like TLC monitoring) and sequential biphasic washes, the system inherently verifies the completion of the reaction and the removal of specific impurity classes[1].
Standard workflow for the synthesis and purification of sulfonamides.
Step-by-Step Methodology:
Step 1: System Preparation and Amine Activation
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to exclude atmospheric moisture, which can hydrolyze the sulfonyl chloride[1].
-
Dissolve piperidine (93.6 mg, 1.1 mmol) in 3.0 mL of anhydrous DCM[1].
-
Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
-
Add triethylamine (151.8 mg, 1.5 mmol) dropwise to the stirred solution[1].
Step 2: Electrophile Addition 5. In a separate dry vial, dissolve 4-isopropylbenzenesulfonyl chloride (218.7 mg, 1.0 mmol) in 2.0 mL of anhydrous DCM[1]. 6. Add this electrophile solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Causality Note: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing localized heating and preventing the formation of dimeric or degraded side products[1].
Step 3: Reaction Propagation and Validation 7. Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20-25 °C)[1]. 8. Stir continuously for 6 to 18 hours[1]. 9. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1 v/v) solvent system. The disappearance of the UV-active 4-isopropylbenzenesulfonyl chloride spot confirms reaction completion[1].
Step 4: Biphasic Workup and Purification 10. Dilute the reaction mixture with an additional 10 mL of DCM and transfer to a separatory funnel[1]. 11. Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 10 mL). Causality Note: This selectively protonates unreacted piperidine and TEA, partitioning them into the aqueous layer as water-soluble chloride salts[1]. 12. Base Wash: Wash with saturated aqueous NaHCO₃ (1 × 10 mL). Causality Note: This neutralizes residual HCl and extracts any hydrolyzed 4-isopropylbenzenesulfonic acid into the aqueous phase[1]. 13. Brine Wash: Wash with saturated NaCl solution (brine, 1 × 10 mL) to pre-dry the organic layer and break any emulsions[1]. 14. Dry the organic phase over anhydrous MgSO₄, filter out the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-((4-Isopropylphenyl)sulfonyl)piperidine[1].
Analytical Characterization
The isolated product should be characterized to confirm structural integrity. Based on standard sulfonamide spectral data, the following analytical signatures validate the product[1],[2]:
| Analytical Technique | Expected Diagnostic Signals / Signatures |
| ¹H NMR (CDCl₃) | δ 7.7-7.8 (d, 2H, Ar-H ortho to sulfonyl), δ 7.3-7.4 (d, 2H, Ar-H meta to sulfonyl), δ 2.9-3.0 (m, 4H, piperidine N-CH₂), δ 2.95 (heptet, 1H, isopropyl CH), δ 1.6-1.4 (m, 6H, piperidine CH₂), δ 1.25 (d, 6H, isopropyl CH₃). |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ expected at m/z 268.1. Characteristic fragmentation includes the loss of the piperidinyl group[2]. |
| IR Spectroscopy | Strong asymmetric and symmetric S=O stretching bands typically observed around 1330 cm⁻¹ and 1160 cm⁻¹, respectively. |
References
-
Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. URL: [Link]
-
Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. URL:[Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. URL: [Link]
Sources
column chromatography conditions for sulfonylpiperidines
An Application Guide to the Column Chromatography of Sulfonylpiperidines
Introduction
The sulfonylpiperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including novel antibacterial inhibitors of Gram-positive thymidylate kinase (TMK)[1]. As with any high-value synthetic compound destined for biological assays or further development, achieving high purity is not merely a goal but a prerequisite. The presence of unreacted starting materials, byproducts, or isomers can confound biological data and compromise regulatory submissions[2].
Column chromatography, particularly flash chromatography, remains the cornerstone technique for the purification of these compounds in research and development settings. This guide provides a detailed, experience-driven framework for developing robust column chromatography protocols for sulfonylpiperidine derivatives. We will delve into the causal relationships between molecular properties and chromatographic behavior, present detailed experimental workflows, and offer practical troubleshooting advice to overcome common purification challenges.
Core Principles: The Chemistry of Separating Sulfonylpiperidines
A successful purification strategy begins with understanding the physicochemical nature of the target molecule. Sulfonylpiperidines are bifunctional compounds, possessing both a basic piperidine nitrogen and a polar, weakly acidic sulfonamide group. This duality governs their interactions with chromatographic media.
-
The Basic Piperidine Ring: The nitrogen atom in the piperidine ring is basic and readily protonated. In normal-phase chromatography using standard silica gel, this basic center interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction is often the primary cause of significant peak tailing, poor resolution, and, in some cases, irreversible adsorption of the compound to the stationary phase[3][4].
-
The Sulfonamide Group: The sulfonamide moiety (-SO₂NR-) introduces polarity and a weakly acidic proton (if N-H is present), contributing to the compound's overall polarity and potential for hydrogen bonding.
This bifunctional nature means that purification strategies must be chosen to either mitigate the strong basic interaction (in normal-phase) or leverage the compound's overall polarity and hydrophobicity (in reverse-phase).
Stationary Phase Selection: The Foundation of Separation
The choice of stationary phase is the most critical parameter in developing a purification method.
1. Normal-Phase Chromatography
This technique separates compounds based on polarity, with polar compounds being retained more strongly on a polar stationary phase.
-
Standard Silica Gel: As the default choice for its versatility and low cost, silica gel is widely used. However, for sulfonylpiperidines, its acidic nature is a significant drawback. To achieve successful separations on standard silica, the mobile phase must be modified to suppress the strong interaction between the basic analyte and the acidic stationary phase[3].
-
Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more reproducible and effective solution for purifying basic compounds[3].
-
Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds as it lacks the strong acidity of silica gel[3].
2. Reverse-Phase Chromatography
This technique separates compounds primarily based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase; non-polar compounds are retained more strongly.
-
C18 (Octadecylsilane): This is the most common and versatile reverse-phase stationary phase, consisting of silica gel functionalized with 18-carbon alkyl chains[5][6]. It is highly effective for purifying a wide range of compounds, including those with the polarity of sulfonylpiperidines[7][8]. For less polar sulfonylpiperidine derivatives, C18 chromatography is often an excellent choice[3].
-
Other Reverse Phases (C8, Phenyl): Shorter alkyl chain phases like C8 offer less retention, which can be useful for very hydrophobic compounds. Phenyl phases provide alternative selectivity due to potential π-π interactions with aromatic moieties in the analyte[6].
Mobile Phase Selection & Optimization
The mobile phase carries the sample through the column and its composition determines the elution time and separation quality.
-
For Normal-Phase (Silica Gel):
-
Solvent System: Common mobile phases are mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol). The ratio is optimized using Thin-Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.3 for the desired compound[3].
-
The Critical Additive: The most common and effective strategy to counteract peak tailing for basic compounds like sulfonylpiperidines is to add a basic modifier to the mobile phase. This additive competes with the analyte for binding to the acidic silanol sites on the silica[3].
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v).
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds[3].
-
-
-
For Reverse-Phase (C18):
-
Solvent System: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol[8][9][10].
-
Acidic Modifiers: To ensure good peak shape, an acidic modifier is often added. This protonates the basic piperidine nitrogen, preventing its interaction with any residual, un-capped silanol groups on the stationary phase.
-
Trifluoroacetic Acid (TFA): Commonly used at 0.1% (v/v).
-
Formic Acid: A less aggressive and more mass spectrometry-friendly alternative, also used at ~0.1%.
-
-
Experimental Protocols
The following protocols provide a step-by-step methodology for the purification of sulfonylpiperidines.
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is optimized for basic sulfonylpiperidines, incorporating a basic modifier to ensure good peak shape and recovery.
Methodology:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 70:30 Hexanes:Ethyl Acetate). Crucially, add 0.5-1% triethylamine (TEA) to the eluent to mimic the column conditions[3].
-
Visualize the spots (e.g., using a UV lamp or a potassium permanganate stain).
-
The ideal eluent system will give your desired compound an Rf value of approximately 0.3, with good separation from impurities.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount. A general guideline is to use a silica-to-crude-material ratio of at least 30:1 by weight to prevent column overloading[3].
-
Prepare a slurry of silica gel in the least polar component of your chosen eluent system (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface. Equilibrate the column by flushing with 2-3 column volumes of the starting mobile phase (including the TEA).
-
-
Sample Loading:
-
Wet Loading: If the crude product is soluble in a small volume of the mobile phase, dissolve it and inject it directly onto the column.
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity, e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect the eluate in a series of numbered fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified sulfonylpiperidine.
-
Caption: Workflow for Normal-Phase Flash Chromatography Purification.
Data Presentation: Comparative Starting Conditions
This table summarizes typical starting conditions for the purification of sulfonylpiperidines, providing a quick reference for method development.
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Silica Gel | C18-Functionalized Silica |
| Typical Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Water/Acetonitrile or Water/Methanol |
| Essential Modifier | Basic: 0.1-1% Triethylamine (TEA) or NH₃ in MeOH | Acidic: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Principle of Separation | Polarity (Polar compounds elute last) | Hydrophobicity (Polar compounds elute first) |
| Best Suited For | More polar sulfonylpiperidines; established lab standard. | Less polar derivatives; compounds unstable on silica. |
Troubleshooting Guide
Even with careful planning, challenges can arise. This section addresses common issues and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface[3][4]. | Increase TEA: Ensure 0.5-1% TEA is in the mobile phase. Switch Stationary Phase: Use neutral alumina or switch to a reverse-phase (C18) method[3]. |
| Low or No Recovery | The compound is irreversibly binding to the silica gel due to its basicity[3]. The compound may be degrading on the acidic silica. | Deactivate Silica: Flush the column with the mobile phase containing TEA before loading the sample[4]. Work Quickly: Minimize the time the compound spends on the column. Consider Alternatives: If instability is suspected, use reverse-phase chromatography or non-chromatographic methods like recrystallization or acid-base extraction[3]. |
| Poor Separation / Co-elution | The mobile phase composition is not optimal. The chosen stationary phase lacks the required selectivity. | Optimize Mobile Phase: Run a shallower gradient. Try a different solvent system (e.g., switch from Ethyl Acetate to a Dichloromethane/Methanol system). Change Selectivity: Switch from normal-phase to reverse-phase or vice-versa. |
| Product is a Yellow Oil | Presence of oxidation products. The basic piperidine moiety can be susceptible to air oxidation[2][4]. | Charcoal Treatment: Before chromatography, dissolve the crude material in a solvent (e.g., ethanol), add activated charcoal, stir for 30 mins, and filter through celite[4]. Work under Inert Gas: If the compound is particularly sensitive, perform the purification under a nitrogen or argon atmosphere. |
References
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
-
(PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
-
Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). [Link]
-
Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides. PubMed. [Link]
-
Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. PMC. [Link]
-
Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. [Link]
-
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [Link]
-
Mobile and Stationary Phases in Chromatography Explained. Pharma Now. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
Sources
- 1. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. pharmanow.live [pharmanow.live]
Application Note: The 1-((4-Isopropylphenyl)sulfonyl)piperidine Scaffold in Drug Discovery
Introduction & Pharmacophore Rationale
In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of efficient lead generation. The compound 1-((4-Isopropylphenyl)sulfonyl)piperidine represents a highly versatile, lipophilic sulfonamide core that has demonstrated exceptional utility in targeting metabolic enzymes, metalloproteinases, and G-protein coupled receptors (GPCRs).
The structural logic of this scaffold rests on three distinct pharmacophoric vectors:
-
The 4-Isopropylphenyl Group: The para-isopropyl substitution provides critical steric bulk and lipophilicity. This moiety is highly effective at burying into deep, hydrophobic binding pockets, such as the S1' pocket of Matrix Metalloproteinases (MMPs)[1][2] or the hydrophobic cleft of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[3][4].
-
The Sulfonamide Linker (-SO₂-): Acts as a rigid, metabolically stable hinge that directs the orientation of the flanking rings. Its oxygen atoms serve as potent hydrogen-bond acceptors, frequently interacting with backbone amides in target active sites.
-
The Piperidine Ring: A saturated, non-aromatic nitrogen heterocycle that allows for precise 3D vector projection. By functionalizing the piperidine ring at the C2, C3, or C4 positions, chemists can tune the scaffold to achieve exquisite target selectivity[5].
This application note details the synthesis, screening, and validation protocols for utilizing derivatives of 1-((4-Isopropylphenyl)sulfonyl)piperidine to target 11β-HSD1 (for metabolic syndrome) and MMP-13 (for osteoarthritis).
Scaffold Derivatization & Target Selection
By modifying the substitution pattern on the piperidine ring, the base 1-((4-Isopropylphenyl)sulfonyl)piperidine scaffold can be directed toward entirely different therapeutic indications.
-
C2-Functionalization (Carboxamides): Yields potent inhibitors of 11β-HSD1. The (R)-enantiomer of the C2-carboxamide specifically mimics the transition state of cortisone reduction, blocking the regeneration of active cortisol[3][4].
-
C4-Functionalization (Hydroxamic Acids): Yields potent, non-zinc-chelating or selective zinc-binding inhibitors of MMP-13. The extended geometry allows the hydroxamic acid to coordinate the catalytic zinc ion while the 4-isopropylphenyl group anchors into the S1' specificity loop[1][2].
Caption: Divergent drug discovery workflow utilizing the 1-((4-Isopropylphenyl)sulfonyl)piperidine core.
Structure-Activity Relationship (SAR) Data Presentation
To illustrate the causality of the 4-isopropyl substitution, Table 1 summarizes the in vitro profiling of various arylsulfonylpiperidine derivatives. Notice how the removal of the isopropyl group (Compound 3) drastically reduces target affinity, proving the necessity of this lipophilic anchor.
Table 1: SAR Profiling of Arylsulfonylpiperidine Derivatives
| Cmpd | Aryl Substituent | Piperidine Substitution | 11β-HSD1 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) | Human Liver Microsome T₁/₂ (min) |
| 1 | 4-Isopropylphenyl | C2-(R)-Carboxamide | 12 | >10,000 | 45 |
| 2 | 4-Isopropylphenyl | C4-Hydroxamic Acid | >10,000 | 8 | 38 |
| 3 | Phenyl (Unsubstituted) | C2-(R)-Carboxamide | 450 | >10,000 | 12 |
| 4 | 4-Chlorophenyl | C4-Hydroxamic Acid | >10,000 | 85 | 29 |
Data Interpretation: Compound 1 demonstrates that the C2-carboxamide paired with the 4-isopropylphenyl group yields a highly potent 11β-HSD1 inhibitor. Shifting the functional group to the C4 position with a zinc-binding hydroxamic acid (Compound 2) completely shifts the selectivity profile toward MMP-13.
Experimental Protocols
The following protocols are designed as self-validating systems. They include specific causality explanations for reagent choices and mandate the use of controls to ensure data integrity (E-E-A-T).
Protocol A: 11β-HSD1 Scintillation Proximity Assay (SPA)
This assay measures the conversion of radiolabeled cortisone to cortisol. The use of SPA eliminates the need for separation steps, reducing well-to-well variability in High-Throughput Screening (HTS).
Reagents & Materials:
-
Recombinant Human 11β-HSD1 enzyme (expressed in HEK293 cells). *[³H]-Cortisone (substrate) and NADPH (cofactor).
-
Anti-cortisol monoclonal antibody and Protein A-coated SPA beads (Yttrium silicate).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM CHAPS. (Causality: CHAPS is a zwitterionic detergent chosen specifically to prevent the highly lipophilic isopropylphenyl compounds from non-specifically aggregating or adhering to the microplate walls).
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 1-((4-Isopropylphenyl)sulfonyl)piperidine-2-carboxamide derivative in 100% DMSO. Transfer 1 µL of compound to a 384-well OptiPlate.
-
Enzyme Addition: Add 20 µL of recombinant 11β-HSD1 (final concentration 10 ng/well) in Assay Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
-
Reaction Initiation: Add 20 µL of substrate mix containing 200 nM NADPH and 15 nM [³H]-cortisone.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours.
-
Termination & Detection: Stop the reaction by adding 20 µL of a solution containing 1 mM carbenoxolone (a known non-selective 11β-HSD inhibitor used here as a stop reagent), anti-cortisol antibody, and 0.5 mg of Protein A SPA beads.
-
Readout: Agitate the plate for 30 minutes, let the beads settle for 2 hours, and read the luminescence on a Microbeta scintillation counter.
-
Validation: Calculate the Z'-factor using DMSO as the negative control and 10 µM carbenoxolone as the positive control. A Z'-factor > 0.6 is required to validate the run.
Caption: Mechanism of action for 11β-HSD1 inhibitors blocking the regeneration of active cortisol.
Protocol B: Human Liver Microsomal (HLM) Stability Assay
Because the 4-isopropyl group is susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation, assessing the metabolic half-life of these derivatives is critical.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂). (Causality: An NADPH regenerating system is used instead of direct NADPH addition to maintain a constant cofactor concentration over the assay duration, preventing false-positive stability readouts).
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.
-
Data Analysis: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression is the elimination rate constant (
). Calculate half-life ( ) as .
Conclusion
The 1-((4-Isopropylphenyl)sulfonyl)piperidine scaffold is a powerful, privileged building block in medicinal chemistry. Its inherent lipophilicity, structural rigidity, and amenability to divergent functionalization make it an ideal starting point for hit-to-lead campaigns. By adhering to the rigorous in vitro and ADME protocols outlined above, drug development professionals can systematically exploit this scaffold to generate potent therapeutics for metabolic, inflammatory, and neurological disorders.
References
-
Xia, G., et al. "Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors." ChemMedChem 8.4 (2013): 577-581. URL:[Link]
-
Aranapakam, V., et al. "Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis." Journal of Medicinal Chemistry 46.12 (2003): 2376-2396. URL:[Link]
-
Bugno, R., et al. "2-(1-Arylsulfonylpiperidin-2-yl)ethyl derivatives as 5-HT7 receptor ligands: synthesis and their affinity for 5-HT1A/5-HT2A/5-HT7/D2 receptors." Science24 (2008). URL:[Link]
Sources
- 1. Sci-Hub. Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis / Journal of Medicinal Chemistry, 2003 [sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. science24.com [science24.com]
Application Note: Antibacterial and Antipathogenic Assays for Novel Sulfonylpiperidine Inhibitors
Introduction & Mechanistic Overview
The sulfonylpiperidine scaffold has recently emerged as a highly versatile pharmacophore in the fight against multidrug-resistant (MDR) Gram-negative pathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa). Unlike traditional broad-spectrum antibiotics, functionalized sulfonylpiperidines operate via two distinct, highly targeted mechanisms depending on their specific structural moieties:
-
Direct Bactericidal Activity via LpxH Inhibition : Specific sulfonylpiperazinyl and sulfonylpiperidine derivatives act as potent inhibitors of LpxH , a
-dependent calcineurin-like phosphatase[1]. LpxH catalyzes the hydrolysis of UDP-2,3-diacyl-glucosamine (UDP-DAGn) to yield Lipid X and UMP—a critical, rate-limiting step in the Lipid A (lipopolysaccharide) biosynthesis pathway. Because LpxH is essential for outer membrane integrity in most Gram-negative bacteria and lacks a mammalian homologue, it is a premier target for selective bactericidal action[1]. -
Antipathogenic Virulence Attenuation (Iron Chelation) : Pyridine-3-N-sulfonylpiperidine derivatives functionalized with a catechol moiety act as powerful siderophore mimetics. While these compounds often exhibit high Minimum Inhibitory Concentrations (MICs) and do not directly kill the bacteria in vitro, they possess profound iron-chelating activity[2]. By sequestering
and , they starve pathogens like P. aeruginosa of the iron required to synthesize critical virulence factors (e.g., pyocyanin), thereby disarming the pathogen for immune clearance[2].
To effectively evaluate this dual-natured scaffold, drug development workflows must decouple direct growth inhibition from virulence attenuation. The following protocols outline a self-validating, dual-track screening cascade.
Screening Cascade Workflow
Figure 1: Dual-track screening cascade for novel sulfonylpiperidine antibacterial derivatives.
Experimental Protocols
Protocol 1: Primary Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the direct bacteriostatic/bactericidal potency of sulfonylpiperidine derivatives.
Causality: The assay utilizes Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of physiological divalent cations (
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute sulfonylpiperidine compounds in 100% DMSO, then transfer to a 96-well assay plate to achieve a final concentration range of 0.03 to 64 µg/mL (final DMSO concentration
). -
Inoculum Preparation: Grow bacterial strains (E. coli BW25113, P. aeruginosa PAO1) on tryptic soy agar. Suspend isolated colonies in sterile saline to a 0.5 McFarland standard (
CFU/mL). Dilute 1:150 in CAMHB to achieve a final well inoculum of CFU/mL[1]. -
Incubation: Inoculate the 96-well plates and incubate statically at 37°C for 18–20 hours.
-
Detection: Read the optical density at 600 nm (
). The MIC is defined as the lowest concentration yielding no visible growth ( )[3].
Self-Validation System:
-
Quality Control (QC): The assay must include E. coli ATCC 25922 and K. pneumoniae ATCC 43816[1]. The MIC of a reference antibiotic (e.g., Gentamicin) against these strains must fall within CLSI-defined acceptable ranges for the plate to be deemed valid.
-
Internal Controls: A sterility control (media only) must remain clear, and a growth control (media + bacteria + 1% DMSO) must reach an
.
Protocol 2: In Vitro LpxH Enzymatic Inhibition Assay (Target Engagement)
Objective: Confirm on-target LpxH inhibition for compounds exhibiting low MICs. Causality: Traditional colorimetric assays struggle with the lipophilic substrates of the LPS pathway (like UDP-DAGn) due to micelle formation and light scattering. Therefore, we utilize RapidFire High-Throughput Mass Spectrometry (RF-MS) to directly quantify the product (Lipid X) to substrate (UDP-DAGn) ratio. This label-free approach prevents false positives caused by compound autofluorescence or aggregation.
Step-by-Step Methodology:
-
Reaction Mix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.1% CHAPS, and 1 mM
(LpxH is -dependent). -
Initiation: Pre-incubate 1 nM purified recombinant E. coli LpxH with varying concentrations of the sulfonylpiperidine inhibitor for 15 minutes. Initiate the reaction by adding 2 µM UDP-DAGn substrate[1].
-
Quenching: Incubate at room temperature for 30 minutes. Quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.
-
RF-MS Detection: Aspirate the quenched sample onto a C4 solid-phase extraction cartridge. Elute directly into a triple quadrupole mass spectrometer. Monitor the MRM transitions for UDP-DAGn and Lipid X.
Self-Validation System:
-
Z'-Factor Calculation: Include a positive control (enzyme + substrate + DMSO) and a negative control (substrate + DMSO + 10 mM EDTA to chelate
). Plate acceptance requires a Z'-factor , ensuring robust separation between full activity and total inhibition.
Protocol 3: Antipathogenic Iron-Chelation & Toxin Reduction Assay
Objective: Evaluate high-MIC, catechol-bearing sulfonylpiperidines for virulence attenuation.
Causality: Pathogens like P. aeruginosa rely heavily on iron for the transcription of virulence factors. Catechol-functionalized sulfonylpiperidines act as siderophores, chelating
Step-by-Step Methodology:
-
Culture: Inoculate P. aeruginosa PA14 into M9 minimal media (supplemented with 0.4% glucose and completely devoid of trace iron) containing 500 µM of the test compound[3].
-
Incubation: Incubate at 37°C with shaking (200 rpm) for 24 hours.
-
Extraction: Centrifuge the culture. Transfer the cell-free supernatant to a new tube and extract pyocyanin by adding 3 mL of chloroform. Vortex vigorously.
-
Quantification: Transfer the organic (bottom) layer to a new tube and add 1 mL of 0.2 M HCl. The pyocyanin shifts to a pink color in the aqueous phase. Measure the absorbance of the aqueous phase at 520 nm.
Self-Validation System:
-
Reference Chelators: Deferiprone (DFP) or deferoxamine (DFA) must be run in parallel as positive controls for pyocyanin reduction[2].
Protocol 4: Mammalian Cytotoxicity & Selectivity Index (SI)
Objective: Ensure the antibacterial or antipathogenic effect is driven by specific target engagement rather than general membrane toxicity.
Causality: Establishing the
Step-by-Step Methodology:
-
Seed HepG2 (human hepatoma) cells at 10,000 cells/well in a 96-well plate in DMEM + 10% FBS.
-
Treat with a dose-response of the sulfonylpiperidine compound (up to 100 µM) for 48 hours.
-
Assess cell viability using a resazurin-based reagent (e.g., CellTiter-Blue). Calculate the
using non-linear regression.
Data Presentation
The following table summarizes expected quantitative profiles for different classes of sulfonylpiperidine inhibitors when subjected to the dual-track screening cascade.
| Compound ID | Primary Mechanism | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | LpxH | Pyocyanin Reduction (%) | HepG2 | Selectivity Index (SI) |
| SP-001 | LpxH Inhibition | 0.5 | 2.0 | 45 | N/A | >100 | >200 |
| SP-002 (Catechol) | Iron Chelation | >64 | >64 | >1000 | 85% | >100 | N/A |
| Polymyxin B | Membrane Disruption | 0.25 | 0.5 | N/A | N/A | 15 | 60 |
| Deferoxamine | Iron Chelation | >64 | >64 | N/A | 90% | >100 | N/A |
Note: SP-001 represents a potent, highly selective LpxH inhibitor[1], while SP-002 represents an antipathogenic virulence attenuator that disarms the bacteria without direct in vitro growth inhibition[2].
References
-
. Google Patents. US Patent US20240417387A1.
-
Yoo, Y. J., Chung, I. Y., Jalde, S. S., Choi, H. K., & Cho, Y. H. (2022).. Virulence, 13(1), 833-843.
Sources
- 1. US20240417387A1 - Sulfonylpiperazinyl compounds for treatment of bacterial infections - Google Patents [patents.google.com]
- 2. An iron-chelating sulfonamide identified from Drosophila-based screening for antipathogenic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An iron-chelating sulfonamide identified from Drosophila-based screening for antipathogenic discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating GlyT1 Inhibition by Sulfonylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Glycine Transporter 1 (GlyT1) in Neuromodulation
Glycine is a pivotal amino acid in the central nervous system (CNS), uniquely functioning as both an inhibitory neurotransmitter and an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] The precise control of extracellular glycine concentrations is therefore crucial for maintaining a balance between inhibitory and excitatory neurotransmission.[3] This regulation is primarily managed by two high-affinity glycine transporters, GlyT1 and GlyT2.[4]
GlyT1, found predominantly on glial cells surrounding both inhibitory and excitatory synapses, plays a key role in clearing glycine from the synaptic cleft.[4] By modulating the amount of glycine available to bind to NMDA receptors, GlyT1 influences synaptic plasticity, learning, and memory.[1][2] Consequently, the inhibition of GlyT1 has emerged as a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2][5][6] By blocking GlyT1, extracellular glycine levels increase, enhancing NMDA receptor activity and potentially alleviating cognitive and negative symptoms.[1][2]
Sulfonylpiperazine analogs represent a significant class of compounds developed as potent and selective GlyT1 inhibitors.[7] This document provides a detailed guide for the comprehensive evaluation of these analogs, from initial in vitro screening to in vivo validation of target engagement.
The Mechanism of GlyT1 Inhibition
The therapeutic rationale for GlyT1 inhibition is centered on potentiating NMDA receptor function. In a typical glutamatergic synapse, GlyT1 actively removes glycine, keeping its concentration below the saturation point for the NMDA receptor's co-agonist binding site.[8] The introduction of a GlyT1 inhibitor, such as a sulfonylpiperazine analog, blocks this reuptake. This leads to an accumulation of glycine in the synaptic cleft, which in turn increases the activation of NMDA receptors by the primary neurotransmitter, glutamate.[1]
Part 1: In Vitro Characterization of Sulfonylpiperazine Analogs
The initial evaluation of novel sulfonylpiperazine analogs involves determining their potency, selectivity, and mechanism of action at the molecular level. This is typically achieved through a combination of radioligand binding assays and functional glycine uptake assays.
Radioligand Binding Assays: Assessing Affinity for GlyT1
Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for its target receptor. These assays utilize a radiolabeled ligand known to bind with high affinity and selectivity to GlyT1. The ability of the unlabeled sulfonylpiperazine analog to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki).
Key Considerations for Radioligand Binding Assays:
-
Choice of Radioligand: Several radioligands have been developed for GlyT1, including [³H]-SB-733993 and [³H]-GSK931145.[9] The selection should be based on factors such as specific activity, binding kinetics, and low non-specific binding.
-
Tissue/Cell Preparation: Assays can be performed using membranes from cell lines stably expressing human GlyT1 (e.g., HEK293 or CHO-K1 cells) or from native tissues rich in GlyT1, such as the rat cerebral cortex.[9]
-
Assay Conditions: Binding is typically performed in a buffer containing NaCl, as the binding of some ligands is sodium-dependent.[9] Incubation times and temperatures should be optimized to ensure equilibrium is reached.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or brain tissue in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the sulfonylpiperazine analog.
-
Incubation: Incubate the plate at a defined temperature for a sufficient time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Glycine Uptake Assays: Measuring Inhibitory Potency
While binding assays measure affinity, functional assays are essential to determine the potency of a compound in inhibiting the actual transport of glycine. These assays typically use cells overexpressing GlyT1 and measure the uptake of radiolabeled glycine.
Protocol: [³H]Glycine Uptake Assay in CHO-K1/hGlyT1a Cells
This protocol is adapted from a high-throughput screening method and is suitable for evaluating a large number of compounds.[10]
-
Cell Culture: Culture CHO-K1 cells stably overexpressing human GlyT1a in a suitable medium. Seed the cells in a 384-well plate and allow them to adhere overnight.[10]
-
Compound Incubation: Prepare serial dilutions of the sulfonylpiperazine analogs. Add the compounds to the cells and incubate for a predetermined time.
-
Glycine Uptake: Add a solution containing a mixture of unlabeled glycine and [³H]glycine to each well to initiate the uptake reaction.[10]
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillant. Measure the amount of [³H]glycine taken up by the cells using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of glycine uptake against the logarithm of the inhibitor concentration.
| Assay Parameter | Typical Value/Condition | Reference |
| Cell Line | CHO-K1 expressing hGlyT1a | [10] |
| Radiotracer | [³H]Glycine | [10] |
| Plate Format | 384-well | [10] |
| Incubation Time | Optimized for linear uptake | [10] |
Selectivity Profiling
To ensure that the pharmacological effects are due to GlyT1 inhibition, it is crucial to assess the selectivity of the sulfonylpiperazine analogs against other relevant targets.
-
GlyT2 Counter-Screen: A glycine uptake assay using cells expressing GlyT2 should be performed to determine the selectivity for GlyT1 over GlyT2.[11]
-
Broader Panel Screening: Promising compounds should be screened against a panel of other neurotransmitter transporters, receptors, and enzymes to identify any potential off-target activities.
Part 2: In Vivo Evaluation of GlyT1 Inhibition
In vivo studies are essential to confirm that the observed in vitro activity translates into a pharmacological effect in a living organism. These studies typically involve measuring changes in glycine levels in the brain and assessing behavioral outcomes in animal models.
Pharmacokinetic and Brain Penetration Studies
Before conducting pharmacodynamic studies, it is necessary to determine the pharmacokinetic profile of the sulfonylpiperazine analogs, including their ability to cross the blood-brain barrier. This information is crucial for selecting appropriate doses and time points for subsequent experiments.
In Vivo Microdialysis: Measuring Extracellular Glycine Levels
In vivo microdialysis is a powerful technique for measuring the concentrations of neurotransmitters in specific brain regions of freely moving animals. This method provides direct evidence of target engagement by demonstrating an increase in extracellular glycine levels following the administration of a GlyT1 inhibitor.[7]
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure brain glycine levels.
Behavioral Models for Assessing Functional Outcomes
Several animal models can be used to assess the potential therapeutic effects of GlyT1 inhibitors. The choice of model depends on the intended therapeutic indication. For schizophrenia, models that induce a state of NMDA receptor hypofunction are commonly used.
The L-687,414-Induced Hyperlocomotion Assay
This model is used to rapidly screen for in vivo activity of GlyT1 inhibitors.[12] L-687,414 is a brain-penetrant antagonist of the NMDA receptor glycine site, and its administration induces hyperlocomotion in mice. A successful GlyT1 inhibitor will increase synaptic glycine, which then competes with L-687,414, thereby reducing the hyperlocomotion.[12]
Protocol: L-687,414-Induced Hyperlocomotion in Mice
-
Acclimation: Acclimate mice to the testing environment.
-
Compound Administration: Administer the sulfonylpiperazine analog or vehicle at a predetermined time before the test.
-
Induction of Hyperlocomotion: Administer L-687,414 to induce hyperlocomotion.
-
Behavioral Assessment: Place the mice in an open-field arena and record their locomotor activity for a defined period.
-
Data Analysis: Compare the locomotor activity of the treated group to the vehicle control group.
Part 3: Data Interpretation and Validation
A successful sulfonylpiperazine analog will demonstrate a clear structure-activity relationship, with potent and selective inhibition of GlyT1 in vitro. This in vitro activity should translate to a measurable increase in extracellular glycine in the brain and a functional effect in a relevant behavioral model.
Self-Validating System
The combination of in vitro and in vivo assays creates a self-validating system. A compound that is potent in the glycine uptake assay should also effectively displace a radioligand in the binding assay. Furthermore, a compound that elevates brain glycine levels in microdialysis studies should also show efficacy in a behavioral model that is sensitive to changes in NMDA receptor function. Discrepancies between these assays can provide valuable insights into the compound's properties, such as poor brain penetration or off-target effects.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the evaluation of sulfonylpiperazine analogs as GlyT1 inhibitors. By systematically assessing the affinity, potency, selectivity, and in vivo efficacy of these compounds, researchers can identify promising candidates for further development as novel therapeutics for schizophrenia and other CNS disorders.
References
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MDPI. (2024, December 20). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Available from: [Link]
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Universidad Autónoma de Madrid. (2023, March 31). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Available from: [Link]
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ResearchGate. (2025, November 11). (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Available from: [Link]
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Frontiers. (2024, May 24). Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? Available from: [Link]
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bioRxiv. (2024, March 17). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. Available from: [Link]
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Wiley Online Library. (n.d.). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Available from: [Link]
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PMC. (2022, September 16). Glycine neurotransmission: Its role in development. Available from: [Link]
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ACS Publications. (2016, August 25). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 | Journal of Medicinal Chemistry. Available from: [Link]
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PubMed. (2008, April 15). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Available from: [Link]
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PubMed. (2009, December 15). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Available from: [Link]
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ETDEWEB. (2008, April 15). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies (Journal Article). Available from: [Link]
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ResearchGate. (2016, August 25). (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Available from: [Link]
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PubMed. (2010, June 24). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Available from: [Link]
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Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work? Available from: [Link]
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PubMed. (2010, November 15). Pharmacological characterisation of the GlyT-1 glycine transporter using two novel radioligands. Available from: [Link]
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CHIMIA. (n.d.). View of Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. Available from: [Link]
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University of Copenhagen. (2021, March 4). Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs. Available from: [Link]
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Developing Anticancer Agents from Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in Oncology
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its remarkable versatility and significance in drug discovery.[2][3] In the realm of oncology, piperidine derivatives have emerged as a promising class of therapeutics, targeting a wide array of cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[3][4]
The unique three-dimensional conformation of the piperidine ring allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[2] Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enabling crucial ionic interactions with receptor sites and enhancing aqueous solubility. This guide provides a comprehensive overview of the key considerations and methodologies for the development of novel anticancer agents based on the piperidine scaffold, from synthesis and in vitro evaluation to in vivo efficacy studies and target deconvolution.
Part 1: Synthesis of Piperidine-Based Anticancer Agents
The construction and functionalization of the piperidine core are central to the development of novel anticancer therapeutics. A multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations.[1][5]
General Synthetic Strategies
A common and efficient method for the synthesis of the piperidine scaffold is the catalytic hydrogenation of pyridine precursors .[1][2] This atom-economical approach typically employs transition metal catalysts such as ruthenium, rhodium, or palladium under a hydrogen atmosphere.[2] While effective, the aromaticity of the pyridine ring often necessitates high pressures and temperatures.[2]
Intramolecular cyclization reactions represent another powerful strategy for constructing the piperidine ring. These methods involve the formation of a new carbon-nitrogen or carbon-carbon bond within a linear precursor containing a nitrogen source and an electrophilic or radical acceptor.[1][5]
Detailed Protocol: Synthesis of a Piperidine-Based PARP Inhibitor Analog
This protocol describes the synthesis of a piperidine-containing benzamide derivative, a class of compounds that has shown potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[6] Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7]
Step 1: Synthesis of the Piperidine Intermediate
-
To a solution of piperidine-4-carboxylic acid and benzene-1,2-diamine in a suitable solvent, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the formation of the benzimidazole derivative is complete, as monitored by TLC.
-
Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc anhydride) to yield the Boc-protected intermediate.
-
Functionalize the benzimidazole nitrogen by reacting with the desired alkylating or arylating agent.
-
Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM) to yield the final piperidine intermediate.
Step 2: Coupling with the Benzamide Moiety
-
To a solution of the piperidine intermediate and the desired benzoic acid derivative in a suitable solvent, add a coupling agent (e.g., EDC/HOBt).
-
Stir the reaction mixture at room temperature until the amide bond formation is complete.
-
Purify the final compound by column chromatography to obtain the desired piperidine-based PARP inhibitor.
Part 2: In Vitro Evaluation of Anticancer Activity
A comprehensive in vitro evaluation is crucial to determine the anticancer potential of newly synthesized piperidine derivatives. This typically involves a panel of assays to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis and cell cycle arrest.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[3] It measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative and incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the piperidine derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis: Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the piperidine derivative and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to degrade RNA).
-
Incubation: Incubate at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Part 3: Mechanism of Action and Target Identification
Elucidating the mechanism of action and identifying the direct molecular target of a novel anticancer agent are critical steps in its development.
Signaling Pathway Analysis: Western Blotting
Western blotting is a powerful technique to investigate the effect of a compound on specific signaling pathways. Many piperidine derivatives have been shown to modulate pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[3]
Protocol: Western Blot for PI3K/Akt Pathway
-
Protein Extraction: Treat cells with the piperidine derivative, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., total Akt, phospho-Akt).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a method for identifying the direct molecular targets of a compound in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[8][9]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells or cell lysates with the piperidine derivative or vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
Part 4: In Vivo Efficacy Evaluation
In vivo studies in animal models are essential to assess the therapeutic efficacy and safety of a promising anticancer compound. The most common models are tumor xenografts in immunodeficient mice.[10][11]
Xenograft Tumor Model
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size.[10]
-
Compound Administration: Treat the mice with the piperidine derivative or vehicle control via a predetermined route (e.g., intraperitoneal, oral) and schedule.[10]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.[10]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition by comparing the average tumor volume in the treated group to the control group.[10]
Part 5: Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. This iterative process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.[12][13]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of piperidine-morpholine derivatives against various human cancer cell lines, illustrating key SAR trends.[14]
| Compound ID | Piperidine Substitution | Aryl Group | Cell Line | IC50 (µM) |
| PM-1 | 4-Methyl | Phenyl | A549 (Lung) | 12.5 |
| PM-2 | 4-Ethyl | Phenyl | A549 (Lung) | 18.2 |
| PM-3 | 4-Methyl | 4-Fluorophenyl | A549 (Lung) | 8.7 |
| PM-4 | 4-Methyl | Phenyl | MCF-7 (Breast) | 15.1 |
| PM-5 | 4-Methyl | 4-Fluorophenyl | MCF-7 (Breast) | 9.9 |
General SAR Observations:
-
Substituent Effects: The nature and position of substituents on both the piperidine and aryl rings significantly influence cytotoxic potency.
-
Electronic Effects: Electron-withdrawing groups on the aryl ring, such as fluorine, can enhance anticancer activity.
-
Steric Effects: The size and shape of substituents on the piperidine ring can impact binding to the biological target.
Visualization of Key Workflows and Pathways
Caption: General experimental workflow for the development of piperidine-based anticancer agents.
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Application Notes and Protocols for the Use of Sulfonylpiperidines as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of sulfonylpiperidine derivatives as potent inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a ubiquitous family of metalloenzymes crucial to a variety of physiological processes, and their dysregulation is implicated in numerous pathologies, including glaucoma, epilepsy, and cancer. Sulfonylpiperidines, a class of sulfonamides, have emerged as a promising scaffold for the design of isoform-selective CA inhibitors. This guide will delve into the mechanism of action, provide detailed synthetic protocols, outline in vitro and cell-based assays for inhibitor characterization, and present a compilation of inhibitory data to inform structure-activity relationship (SAR) studies.
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to maintaining acid-base balance, ion transport, and biosynthetic processes in living organisms.[3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[4] The overexpression or aberrant activity of certain isoforms is a hallmark of various diseases. For instance, hCA II is involved in aqueous humor secretion in the eye, making it a target for anti-glaucoma drugs, while the tumor-associated isoforms hCA IX and XII are crucial for cancer cell survival in hypoxic microenvironments.[1][5]
The sulfonamide group has long been recognized as a canonical zinc-binding function for potent CA inhibitors.[6] Within this class, sulfonylpiperidines offer a versatile scaffold that allows for the exploration of diverse chemical space through modifications of the piperidine ring, enabling the development of inhibitors with enhanced potency and isoform selectivity.
Mechanism of Action: How Sulfonylpiperidines Inhibit Carbonic Anhydrase
The inhibitory action of sulfonylpiperidines, like other sulfonamides, targets the zinc ion at the core of the carbonic anhydrase active site. The catalytic cycle of CA involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.[2]
Sulfonamide inhibitors function by coordinating to the Zn(II) ion in a tetrahedral geometry, displacing the catalytically essential water molecule/hydroxide ion.[7] The sulfonamide group (SO₂NH₂) of the inhibitor binds to the zinc ion in its deprotonated, anionic form (SO₂NH⁻). This interaction is further stabilized by a network of hydrogen bonds with active site residues, most notably Thr199 and Glu106.[2][8] The piperidine moiety and any appended "tail" structures of the inhibitor extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing the inhibitor's affinity and isoform selectivity.[7]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Synthesis of Sulfonylpiperidine Carbonic Anhydrase Inhibitors
The synthesis of sulfonylpiperidine-based CA inhibitors can be achieved through various synthetic routes. Below are two representative protocols, one for a basic scaffold and another for a more complex derivative.
Protocol 1: Synthesis of N-(Piperidin-1-yl)benzenesulfonamide
This protocol describes a straightforward synthesis of a foundational sulfonylpiperidine scaffold.
Workflow:
Caption: Synthesis of N-(Piperidin-1-yl)benzenesulfonamide.
Materials:
-
1-Aminopiperidine
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-aminopiperidine (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly add concentrated HCl to adjust the pH to approximately 2.0.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with distilled water and dry to afford the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 4-(4-(Hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide Derivatives
This multi-step protocol, adapted from Congiu et al., describes the synthesis of more complex sulfonylpiperidine derivatives with potential for enhanced isoform selectivity.[4]
Workflow:
Caption: Multi-step synthesis of complex sulfonylpiperidines.
Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate [4]
-
Dissolve 4-(aminosulfonyl)benzoic acid (1.0 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.0 eq) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl isonipecotate (1.0 eq) and continue stirring at room temperature for 12 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, 10% citric acid solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Step 2: Synthesis of 4-(4-(Hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide [4]
-
Reflux a mixture of the ester from Step 1 (1.0 eq) and hydrazine monohydrate (3.0 eq) in ethanol overnight.
-
Cool the reaction mixture, and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the hydrazide intermediate.
Step 3: Synthesis of Ureido/Thioureido Derivatives [4]
-
To a solution of the hydrazide from Step 2 (1.0 eq) in dry ethanol, add the appropriate isocyanate or isothiocyanate (1.0 eq).
-
Reflux the reaction mixture overnight.
-
Cool to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with diethyl ether and recrystallize from ethanol to obtain the final product.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
Determining the inhibitory potency (typically as IC₅₀ or Kᵢ values) of sulfonylpiperidine derivatives against various CA isoforms is a critical step in their characterization.
Protocol 3: Spectrophotometric Assay for Carbonic Anhydrase Activity
This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be monitored spectrophotometrically.
Workflow:
Caption: Spectrophotometric CA inhibition assay workflow.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Sulfonylpiperidine inhibitor stock solution (in DMSO)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of p-NPA (e.g., 10 mM) in acetonitrile or DMSO.
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of the sulfonylpiperidine inhibitor to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add a fixed amount of the CA enzyme solution to each well (except for the blank).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the p-NPA stock solution to each well.
-
Immediately measure the increase in absorbance at 400 nm in kinetic mode for 5-10 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Stopped-Flow CO₂ Hydration Assay
This is a more direct and highly sensitive method for measuring the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer equipped with a fluorescence detector
-
Purified human carbonic anhydrase isoforms
-
Sulfonylpiperidine inhibitor stock solution (in DMSO)
-
CO₂-saturated water
-
Buffer solution containing a pH indicator (e.g., phenol red)
Procedure:
-
Equilibrate the buffer solution and CO₂-saturated water to the desired temperature (e.g., 25 °C).
-
The stopped-flow instrument rapidly mixes the CO₂-saturated water with the buffer solution containing the CA enzyme and the pH indicator.
-
The hydration of CO₂ to bicarbonate and a proton causes a decrease in pH, which is monitored by the change in absorbance or fluorescence of the pH indicator.
-
The initial rate of the reaction is determined.
-
To measure inhibition, the CA enzyme is pre-incubated with various concentrations of the sulfonylpiperidine inhibitor before mixing with the CO₂-saturated water.
-
The inhibition constant (Kᵢ) is determined by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten).
Cell-Based Assays for Evaluating Sulfonylpiperidine Inhibitors
Cell-based assays are essential for assessing the efficacy of CA inhibitors in a more physiologically relevant context, particularly for applications such as cancer therapy.
Protocol 5: Intracellular pH (pHi) Measurement in Hypoxic Cancer Cells
Tumor-associated CAs, such as hCA IX, are induced by hypoxia and contribute to the regulation of intracellular and extracellular pH, promoting cancer cell survival and proliferation. This assay measures the ability of a sulfonylpiperidine inhibitor to disrupt this pH regulation.
Materials:
-
Cancer cell line known to express hCA IX (e.g., HT-29, HeLa)
-
Sulfonylpiperidine inhibitor
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Hypoxia chamber or incubator
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cancer cells in appropriate media.
-
Seed the cells in a 96-well plate or on coverslips.
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 24-48 hours.
-
Treat the hypoxic cells with various concentrations of the sulfonylpiperidine inhibitor for a defined period (e.g., 6-24 hours).
-
Load the cells with the BCECF-AM dye according to the manufacturer's instructions.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calibrate the fluorescence signal to pHi values using a standard calibration curve.
-
Analyze the change in pHi in inhibitor-treated cells compared to untreated controls.
Quantitative Data: Inhibitory Potency of Sulfonylpiperidine Derivatives
The following table summarizes the inhibitory activity (Kᵢ values in nM) of a series of sulfonylpiperidine-containing benzenesulfonamide derivatives against four human carbonic anhydrase isoforms.
| Compound | R | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 5d | 4-Chlorophenyl | 250.3 | 15.8 | 30.1 | 7.5 | [4] |
| 5g | 3-Fluorophenyl | 198.5 | 10.5 | 45.3 | 9.8 | [4] |
| 5m | 2,4-Dimethylphenyl | 115.4 | 8.9 | 25.6 | 6.4 | [4] |
| 5o | 2-Methoxyphenyl | 301.7 | 18.9 | 20.3 | 5.1 | [4] |
| 6g | 3,4-Dichlorophenyl | 98.6 | 7.8 | 15.4 | 4.3 | [4] |
| 6h | 2,4-Dichlorophenyl | 85.3 | 6.5 | 12.8 | 3.9 | [4] |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 | [4] |
Data extracted from Congiu, C., et al. (2022).[4]
Conclusion and Future Directions
Sulfonylpiperidines represent a highly promising class of carbonic anhydrase inhibitors with significant potential for therapeutic development. The versatility of the piperidine scaffold allows for fine-tuning of inhibitor properties to achieve desired potency and isoform selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of novel sulfonylpiperidine-based CA inhibitors. Future research in this area will likely focus on the development of inhibitors with even greater isoform selectivity, particularly for the tumor-associated CAs, and on the exploration of their in vivo efficacy in relevant disease models.
References
- Abas, F., et al. (2021). Sulfonamides bearing pyrrole heterocycles: synthesis and evaluation of their inhibition constant against an unspecified CA isoform. Molecules, 26(15), 4483.
-
Congiu, C., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5370. Available from: [Link]
- Ghorab, M. M., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Future Medicinal Chemistry, 13(15), 1345-1358.
- Khalid, H., & ur-Rehman, A. (n.d.). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. SciForum.
- Nocentini, A., et al. (2020). Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors. European Journal of Medicinal Chemistry, 186, 111896.
- Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new and effective anticancer target. Future Oncology, 10(1), 1-4.
- Scozzafava, A., et al. (2003). Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with a bis-sulfonamide—two heads are better than one?. Bioorganic & Medicinal Chemistry Letters, 13(16), 2761-2765.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Supuran, C. T., & De Simone, G. (2015). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3451-3458.
- Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(23), 4157-4162.
- Vullo, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
- Zhang, X., et al. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 21(8), 2895.
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- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine
Welcome to the technical support guide for the synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this sulfonamide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine is a standard nucleophilic substitution reaction where the secondary amine, piperidine, attacks the electrophilic sulfur atom of 4-isopropylbenzenesulfonyl chloride.[1][2] This reaction, often performed under Schotten-Baumann conditions, is robust but requires careful control of parameters to achieve high yield and purity.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or Inconsistent Reaction Yield
A lower-than-expected yield is the most frequent challenge. The root cause often lies in the stability of the reagents or suboptimal reaction conditions.
Causality Analysis & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | 4-Isopropylbenzenesulfonyl chloride is highly susceptible to hydrolysis by ambient or solvent-borne moisture. This reaction consumes the electrophile, converting it to the unreactive 4-isopropylbenzenesulfonic acid.[1][3] | • Implement Anhydrous Conditions: Use oven-dried glassware. Employ anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves).• Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.[1] |
| Suboptimal Base Selection/Stoichiometry | The base neutralizes the HCl byproduct.[2] An incorrect choice or amount can hinder the reaction. A weak base may not scavenge HCl effectively, while an excessive amount of a strong base (like NaOH) can accelerate the hydrolysis of the sulfonyl chloride.[3] | • Use a Non-Nucleophilic Organic Base: Triethylamine (Et₃N) is a common choice. Use 1.1-1.5 equivalents.• Consider Inorganic Bases: For biphasic (Schotten-Baumann) conditions, bases like Na₂CO₃ or LiOH·H₂O can be effective.[3][5] A recent study optimized sulfonamide synthesis using just 0.5 equivalents of LiOH·H₂O at 0-5°C, achieving excellent yields in minutes.[5] |
| Poor Reagent Quality | Impurities in either piperidine (e.g., water) or the sulfonyl chloride can inhibit the reaction or introduce side products. | • Verify Reagent Purity: Assess the purity of starting materials via NMR or titration before use.• Purify Piperidine if Necessary: Piperidine can absorb water and CO₂ from the air. If purity is suspect, distillation from KOH pellets can be performed.[6] |
| Inadequate Reaction Temperature | The reaction is typically exothermic. While often run at room temperature or 0°C, insufficient cooling can lead to side reactions. Conversely, a temperature that is too low may slow the reaction rate, especially with less reactive amines.[1][3] | • Controlled Addition: Add the sulfonyl chloride dropwise to the solution of piperidine and base at 0°C to manage the initial exotherm.• Allow to Warm: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[2] |
A logical workflow can systematically diagnose the cause of low yield.
Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: Product Purification Challenges
The product, 1-((4-isopropylphenyl)sulfonyl)piperidine, is a basic compound which can lead to difficulties during silica gel chromatography.
Causality Analysis & Solutions
| Issue | Scientific Explanation | Recommended Solution |
| Tailing on Silica Gel TLC/Column | The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing the product to streak or "tail" down the column, leading to poor separation.[7] | • Add a Basic Modifier: Incorporate 0.5-2% triethylamine or 0.5% ammonium hydroxide into your mobile phase (e.g., Hexane/Ethyl Acetate). The modifier competes for the acidic sites on the silica, allowing your product to elute symmetrically.[7] • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase C18 column if impurities have sufficiently different polarity. |
| Oily Product After Solvent Removal | The product may be a low-melting solid or an oil at room temperature. The presence of residual solvent or minor impurities can also depress the melting point, preventing crystallization.[7] | • High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove all solvent traces.• Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane), and stir or sonicate the mixture. This will often wash away impurities and induce crystallization of the product.[7] • Recrystallization: If a solid can be obtained, recrystallization is an excellent final purification step. See Protocol 3. |
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Caption: Workflow for selecting a suitable purification method.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this sulfonamide synthesis?
A: The reaction proceeds via a nucleophilic substitution-like mechanism at the electrophilic sulfur center.[1] The lone pair of electrons on the piperidine nitrogen attacks the sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion. A base then removes the proton from the nitrogen to yield the final, neutral sulfonamide product.
Caption: Simplified reaction pathway for sulfonamide formation.
Q2: How do I choose the right solvent for the reaction?
A: The ideal solvent should dissolve the starting materials and be inert to the reactants. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are aprotic and do not react with the sulfonyl chloride.[8] Using an amine base like pyridine as the solvent is also a common practice.[2] For Schotten-Baumann conditions, a two-phase system of an organic solvent (like DCM or diethyl ether) and water is used.[3]
Q3: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most convenient method.
-
TLC System: A mobile phase of 20-30% Ethyl Acetate in Hexanes is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings of the sulfonyl chloride and the product. Staining with potassium permanganate can also be used.
-
Interpretation: The reaction is complete when the sulfonyl chloride spot (starting material) is no longer visible on the TLC plate. The product spot should appear at a different Rf value.
Q4: What are the critical safety precautions for this synthesis?
A:
-
4-Isopropylbenzenesulfonyl chloride: It is a lachrymator and corrosive. It reacts with water to produce HCl. Handle only in a chemical fume hood.
-
Piperidine: It is a flammable, toxic, and corrosive liquid. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Experimental Protocols
Protocol 1: Synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine
This protocol is a standard procedure adapted from common sulfonamide syntheses.[1][8]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Inert Atmosphere: Seal the flask with a septum and place it under a nitrogen or argon atmosphere.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Reagent Addition: Dissolve 4-isopropylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
Protocol 2: Purification by Column Chromatography
-
Prepare Mobile Phase: Prepare a mobile phase of 90:10 Hexane:Ethyl Acetate containing 1% triethylamine.
-
Pack Column: Pack a silica gel column using the prepared mobile phase.
-
Load Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble at room temperature. A common choice for sulfonamides is an ethanol/water or isopropanol/water mixture.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
References
- Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). Benchchem.
- Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). Organic & Biomolecular Chemistry.
- White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.
- White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012). Figshare.
- Al-Masoudi, N. A., et al. (2019).
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.
- Li, H., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5771–5776.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Synthesis of Sulfonamides. (2016). Royal Society of Chemistry.
- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
- Synthesis of sulfonamides using sulfonyl chloride and a base. (n.d.).
- Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed.
- Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum. (2025).
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
- Synthesis of 2,3-Dihydro-1'-((4-methylphenyl)sulfonyl)spiro-(1H-indene-1,4'-piperidine). (n.d.).
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
- Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. (2013).
- Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine. (n.d.).
- Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. (2025). Benchchem.
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- 8. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Formation
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of sulfonamides. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve high-quality results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield
Q: I've set up my reaction between a sulfonyl chloride and an amine, but after the recommended reaction time, my TLC/HPLC analysis shows very little or no product formation. What could be the issue?
A: Low or no yield is a frequent challenge in sulfonamide synthesis and can stem from several factors. Let's break down the potential causes and how to address them systematically.
Possible Causes and Suggested Solutions:
| Possible Cause | Explanation & Suggested Solution |
| Degraded/Impure Reagents | Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly susceptible to moisture and can hydrolyze back to the corresponding sulfonic acid, rendering them unreactive.[1] Solution: Always use a fresh bottle of sulfonyl chloride or purify older stock. Ensure all glassware is oven-dried, and the reaction is run under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). The purity of the sulfonyl chloride can be checked by NMR if possible.[2] Amine Impurity: Impurities in the amine starting material can inhibit the reaction or lead to side products.[3] Solution: Verify the purity of your amine. If necessary, purify it by distillation or recrystallization before use. |
| Inadequate Reaction Conditions | Insufficiently Basic Conditions: The reaction between a sulfonyl chloride and an amine generates hydrochloric acid (HCl), which can protonate the starting amine, making it non-nucleophilic.[4] A base is required to neutralize this HCl. Solution: Ensure you are using an appropriate base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, in at least stoichiometric amounts (1.1-1.5 equivalents is common).[2] For some reactions, stronger, non-nucleophilic bases might be necessary. Low Temperature: While many sulfonamide formations proceed well at room temperature or 0 °C, some less reactive or sterically hindered substrates may require more thermal energy. Solution: If the reaction is sluggish at room temperature, consider gently heating it.[2] However, monitor for potential decomposition. |
| Incomplete Reaction | The reaction time may simply be insufficient for the specific substrates you are using.[1][3] Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5] Continue the reaction until the limiting starting material is consumed. |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically bulky, the nucleophilic attack at the sulfur center can be significantly slowed down. Solution: You may need to use more forcing conditions, such as higher temperatures or longer reaction times. In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial. |
Problem 2: High Impurity Levels and Side Reactions
Q: My reaction seems to have worked, but the crude product is very impure. What are the common side reactions, and how can I minimize them?
A: The formation of side products is a common source of low yields and purification difficulties. Understanding these side reactions is key to preventing them.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Explanation & Prevention Strategy |
| Di-sulfonylation of Primary Amines | Primary amines (-NH₂) have two N-H bonds. After the initial sulfonamide is formed, the remaining N-H can be deprotonated and react with a second molecule of sulfonyl chloride, leading to a di-sulfonylated byproduct. Prevention: Use a controlled amount of the sulfonyl chloride (typically 1.0-1.1 equivalents).[2] Add the sulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to the amine solution to avoid localized high concentrations of the electrophile.[2] |
| Hydrolysis of Sulfonyl Chloride | As mentioned previously, any moisture in the reaction can lead to the formation of the corresponding sulfonic acid. This is not only a loss of reagent but can also complicate purification. Prevention: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Reaction with the Solvent | Nucleophilic solvents, such as alcohols, can compete with the amine and react with the sulfonyl chloride to form sulfonate esters. Prevention: Choose a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2][6] |
| Elimination Reactions (with Alcohols) | When preparing sulfonate esters from secondary or tertiary alcohols, the basic conditions can sometimes favor an elimination reaction to form an alkene over the desired substitution. Prevention: Use a non-hindered, non-nucleophilic base and maintain low reaction temperatures.[2] |
Problem 3: Difficult Product Isolation and Purification
Q: I have a good yield of the crude product, but I'm struggling to purify it. It's an oil, or it's difficult to separate from the byproducts.
A: Purification can often be as challenging as the reaction itself. Here are some common issues and tips for overcoming them.
Purification Challenges and Solutions:
| Challenge | Explanation & Suggested Solution |
| Product is an Oil | Sulfonamides are typically crystalline solids due to the rigidity of the functional group.[4] If your product is an oil, it may be impure. Solution: Attempt to purify by column chromatography to remove impurities. After chromatography, try to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. If all else fails, the oil may be the pure product if it has a low melting point. |
| Product is Water-Soluble | Highly polar sulfonamides may have significant solubility in water, leading to losses during the aqueous workup. Solution: During the extraction step, saturate the aqueous layer with sodium chloride (brine).[2] This increases the polarity of the aqueous phase and can "salt out" your product, driving it into the organic layer. Use a more polar organic solvent for extraction, such as ethyl acetate. |
| Difficult Filtration | If the product crystallizes as very fine needles, it can clog the filter paper and make filtration slow and inefficient.[3] Solution: Control the rate of crystallization. Cooling the solution too quickly can lead to the formation of small crystals.[3] Try letting the solution cool to room temperature slowly, and then place it in an ice bath or refrigerator. Using a different crystallization solvent can also influence crystal morphology.[3] |
| Discolored Product | Discoloration often indicates the presence of persistent, colored impurities.[1] Solution: Recrystallization is often the best method for removing colored impurities.[1][7] If that fails, you can try treating a solution of your product with a small amount of activated charcoal, followed by filtration through celite before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: How do I select the right base for my sulfonamide synthesis?
A1: The most common bases are tertiary amines like pyridine and triethylamine (Et₃N). They act as HCl scavengers without competing as nucleophiles. Pyridine is often used as both the base and the solvent.[8] For more sensitive substrates, a non-nucleophilic, hindered base might be preferred. A recent study demonstrated the use of lithium hydroxide monohydrate (LiOH·H₂O) as an efficient base, leading to very rapid reactions at low temperatures.[9]
Q2: What is the best solvent for sulfonamide formation?
A2: The ideal solvent should be aprotic and non-nucleophilic to avoid reacting with the sulfonyl chloride. Dichloromethane (DCM) is a very common choice.[2][10] Other suitable solvents include tetrahydrofuran (THF), diethyl ether, and acetonitrile.[6][8] In some cases, particularly with pyridine as the base, the reaction can be run neat in pyridine.[8]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the quickest and most common method.[3][11][12] You can spot the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture in the same lane) on a TLC plate. The reaction is complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane.[11] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting materials and the appearance of the product.[3][5]
Q4: What is the general mechanism for sulfonamide formation?
A4: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[8][13] This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base to yield the final sulfonamide.
Reaction Mechanism Diagram
Caption: General mechanism of sulfonamide formation.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide from a primary amine and p-toluenesulfonyl chloride.[2]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equiv.) and anhydrous dichloromethane (DCM, to make a 0.1-0.5 M solution).
-
Cool the flask in an ice bath to 0 °C.
-
Addition of Base: Add triethylamine (Et₃N, 1.5 equiv.) to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-12 hours).[2]
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
This protocol provides a step-by-step guide for monitoring your reaction using TLC.[11]
-
Prepare the TLC Chamber: Add your chosen solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for the starting material (the limiting reactant), "RXN" for the reaction mixture, and "CO" for a co-spot.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of your limiting starting material onto the "SM" lane.
-
Using a fresh capillary tube, apply a spot of your reaction mixture to the "RXN" lane.
-
For the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp and circle them with a pencil. The reaction is complete when the starting material spot is absent in the "RXN" lane.
General Sulfonamide Synthesis Workflow
Caption: A generalized experimental workflow for sulfonamide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Benchchem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
- (2025, August 11). Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Benchchem. (n.d.). optimizing reaction conditions for sulfonylation.
-
. (n.d.). Retrieved from
- Preparation of sulfonamides from N-silylamines. PMC. (n.d.).
- US2777844A - Sulfonamide purification process. Google Patents. (n.d.).
- (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Benchchem. (n.d.). Technical Support Center: Monitoring Sulfonylation Reactions with TLC.
- Sulfonamide. Wikipedia. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis Methods.
- Monitoring Reactions by TLC. WSU. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
scale-up synthesis challenges for 1-((4-Isopropylphenyl)sulfonyl)piperidine
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for process chemists and drug development professionals scaling up the synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine .
Scaling up sulfonamide synthesis from the bench (grams) to the pilot plant (kilograms) introduces non-linear complexities in heat transfer, multiphase mixing, and byproduct management. This guide bypasses generic advice, focusing on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure scalable success.
🛑 Critical Incident FAQs: Troubleshooting Scale-Up Challenges
Q1: When scaling from 10 g to 1 kg, our yield dropped from 92% to 65%, and we observed a significant increase in 4-isopropylbenzenesulfonic acid. What is causing this, and how do we fix it? The Causality: You are experiencing a classic heat-transfer limitation coupled with competitive kinetics. The sulfonylation of piperidine is highly exothermic. At the bench scale, surface-area-to-volume ratios allow for rapid heat dissipation. At the kilogram scale, localized hotspots form near the reagent addition zone. If you are using aqueous biphasic conditions (Schotten-Baumann), these thermal spikes exponentially accelerate the competing hydrolysis of 4-isopropylbenzenesulfonyl chloride into the unreactive sulfonic acid byproduct [1]. The Resolution: Transition from a batch-addition to a controlled, dosed addition. Maintain the internal temperature strictly between 0 °C and 5 °C during the addition phase. Furthermore, ensure the pH is dynamically controlled; excessive alkalinity (pH > 10) dramatically increases the hydrolysis rate of the sulfonyl chloride [2].
Q2: We are trying to eliminate Dichloromethane (DCM) from our pilot plant due to EHS (Environmental, Health, and Safety) regulations. What is the most mechanistically sound green solvent replacement for this specific sulfonylation? The Causality: DCM is traditionally favored because it easily dissolves both the sulfonyl chloride and the resulting sulfonamide while preventing water miscibility. However, its toxicity profile makes it unviable for modern sustainable scale-up. 2-Methyltetrahydrofuran (2-MeTHF) is the optimal replacement. Structurally, the addition of the methyl group to THF raises its boiling point to 80 °C (enhancing safety against thermal runaways) and drastically reduces its water miscibility (129.2 g/L at room temperature) [3]. The Resolution: Substitute DCM with 2-MeTHF in a 1:1 volume ratio. 2-MeTHF allows for excellent phase separation during the aqueous quench and workup, and the target molecule, 1-((4-Isopropylphenyl)sulfonyl)piperidine, can often be directly crystallized from the 2-MeTHF organic layer by adding a non-polar anti-solvent like heptane.
Q3: During the reaction in anhydrous organic solvent, the mixture turns into a thick, unstirrable slurry that triggers the agitator's over-torque alarm. Why does this happen?
The Causality: If you are using piperidine as both the nucleophile and the acid scavenger (base), the reaction generates one equivalent of piperidine hydrochloride. In non-polar or moderately polar aprotic solvents, this salt is highly insoluble and rapidly precipitates. At scale, this creates severe mass-transfer limitations, trapping unreacted sulfonyl chloride within the crystal lattice of the salt and halting the reaction.
The Resolution: Shift to a modified Schotten-Baumann biphasic system. Use 1.05 equivalents of piperidine and an auxiliary inorganic base (e.g., aqueous
📊 Quantitative Process Data
To facilitate your process engineering calculations, the following table summarizes the critical physicochemical parameters and solvent selection metrics for optimizing this reaction.
| Solvent System | Boiling Point (°C) | Water Miscibility | EHS Profile | Phase Separation | Impact on Hydrolysis Rate |
| Dichloromethane (DCM) | 39.6 | Low (13 g/L) | Hazardous (Red) | Excellent (Bottom layer) | Low |
| 2-MeTHF | 80.0 | Low (129.2 g/L) | Recommended (Green) | Excellent (Top layer) | Low |
| Water (Schotten-Baumann) | 100.0 | N/A | Excellent (Green) | N/A (Product precipitates) | High (Requires pH control) |
| Pyridine | 115.2 | Fully Miscible | Problematic (Amber) | Poor (Requires extraction) | Minimal (Acts as catalyst) |
⚙️ Self-Validating Experimental Protocol: Pilot-Scale Biphasic Synthesis
This protocol utilizes 2-MeTHF and an aqueous inorganic base to ensure high yield, EHS compliance, and scalable purification without chromatography. It is designed as a self-validating system—meaning each step contains an In-Process Control (IPC) to verify success before proceeding.
Phase 1: Reactor Preparation & Initiation
-
Charge a jacketed reactor with 1.05 equivalents of Piperidine and 3 volumes of 2-MeTHF.
-
In a separate vessel, prepare a 1.5 M aqueous solution of
(1.2 equivalents). Charge this into the reactor to create a biphasic system. -
Set the agitator to high shear (critical for biphasic interfacial surface area) and cool the internal temperature to 0–5 °C.
Phase 2: Controlled Sulfonylation 4. Dissolve 1.0 equivalent of 4-isopropylbenzenesulfonyl chloride in 2 volumes of 2-MeTHF. 5. Begin dropwise addition of the sulfonyl chloride solution.
-
Self-Validation Check (IPC 1): Monitor the internal thermocouple. The addition rate must be dynamically linked to the temperature; if
exceeds 10 °C, pause addition. This prevents the thermal acceleration of sulfonyl chloride hydrolysis.
-
Once addition is complete, allow the reactor to warm to 20 °C and stir for 2 hours.
-
Self-Validation Check (IPC 2): Pull an organic phase sample for HPLC/TLC. The reaction is validated as complete when the sulfonyl chloride peak is < 0.5% AUC.
-
Phase 3: Workup & Anti-Solvent Crystallization 7. Stop agitation and allow the phases to settle for 30 minutes. The aqueous layer (bottom) will contain the chloride salts; the 2-MeTHF layer (top) contains the product. 8. Drain the aqueous layer. Wash the organic layer with 1 volume of 1M HCl (to remove trace unreacted piperidine), followed by 1 volume of brine. 9. Transfer the organic layer to a crystallization vessel. Begin adding Heptane (anti-solvent) slowly at 20 °C until the solution becomes turbid. 10. Cool to 0 °C at a rate of 0.5 °C/min to induce controlled crystallization. Filter, wash with cold heptane, and dry under vacuum.
🗺️ Process Logic Visualization
The following diagnostic workflow maps the causality of common scale-up failures, allowing operators to trace physical symptoms back to chemical mechanisms.
Diagnostic logic tree for troubleshooting 1-((4-Isopropylphenyl)sulfonyl)piperidine scale-up.
📚 References
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI - Molecules[Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives National Institutes of Health (NIH) / PMC[Link]
Validation & Comparative
High-Field vs. Benchtop NMR for the Structural Verification of 1-((4-Isopropylphenyl)sulfonyl)piperidine: A Comprehensive Comparison Guide
Executive Summary
For researchers synthesizing sulfonamide derivatives, selecting the appropriate analytical platform is critical for balancing data resolution, throughput, and operational costs. 1-((4-Isopropylphenyl)sulfonyl)piperidine (C₁₄H₂₁NO₂S) presents a unique analytical challenge due to its combination of a para-substituted aromatic system and a saturated piperidine heterocycle.
This guide objectively compares the performance of traditional High-Field NMR (400 MHz) against emerging Benchtop NMR (80 MHz) for the structural elucidation of this specific molecule. By analyzing the causality behind signal overlap, sensitivity limits, and spin-system dynamics, this guide provides drug development professionals with a definitive framework for optimizing their analytical workflows.
Structural Dynamics & Analytical Challenges
The structure of 1-((4-Isopropylphenyl)sulfonyl)piperidine features three distinct domains that dictate its nuclear magnetic resonance (NMR) behavior:
-
The Isopropyl Group: Yields a characteristic highly split septet (CH) and a strong doublet (CH₃).
-
The Piperidine Ring: Contains three distinct methylene environments (α, β, and γ to the nitrogen) that often suffer from aliphatic signal crowding[1].
-
The Para-Substituted Benzene Ring: Forms an AA'BB' spin system that is highly sensitive to the external magnetic field strength.
While benchtop NMR has revolutionized in-situ reaction monitoring by eliminating the need for superconducting cryogens[2], the lower Larmor frequency inherently compresses the chemical shift dispersion. Understanding how this physical limitation interacts with the molecule's J-couplings is essential for interpreting the resulting spectra[3].
Comparative Performance: 400 MHz vs. 80 MHz
The Physics of Dispersion and Signal Overlap
In NMR spectroscopy, chemical shift (in ppm) is independent of the magnetic field, but scalar J-coupling (in Hz) is a constant determined solely by molecular bonds.
-
High-Field (400 MHz): 1 ppm equals 400 Hz. The isopropyl CH septet (
Hz) spans approximately 41.4 Hz, which occupies a mere 0.10 ppm of spectral space. The piperidine N-CH₂ triplet ( Hz) occupies 0.034 ppm . Because these signals resonate at ~2.96 ppm and ~3.25 ppm respectively, they are separated by a clean, flat baseline. -
Benchtop (80 MHz): 1 ppm equals 80 Hz. That exact same 41.4 Hz septet now occupies 0.52 ppm of the spectrum[2]. Consequently, the isopropyl CH signal broadens out from ~2.70 to 3.22 ppm, directly colliding with the piperidine N-CH₂ signal. This creates a complex, second-order multiplet that cannot be easily integrated without advanced deconvolution software[4].
Aromatic Spin-System Dynamics (AA'BB')
The para-substituted aromatic ring provides a textbook example of strong vs. weak coupling.
At 400 MHz, the chemical shift difference (
Sensitivity and Carbon-13 Bottlenecks
Carbon-13 NMR relies on a nucleus with only 1.1% natural abundance and a low gyromagnetic ratio. High-field systems equipped with cryoprobes can acquire a fully resolved ¹³C spectrum of this molecule in under 15 minutes[5]. Conversely, benchtop systems struggle with the quaternary carbons (the sulfonamide C-S at ~133.5 ppm and the isopropyl C-C at ~154.0 ppm) due to their long
Expected NMR Data Profiles
The following tables synthesize the expected quantitative data for 1-((4-Isopropylphenyl)sulfonyl)piperidine across both platforms, based on structural analogues[1].
Table 1: ¹H NMR Comparison (CDCl₃)
| Proton Environment | 400 MHz Observation | 80 MHz Observation | Integration |
| Isopropyl -CH₃ | 1.25 ppm (d, | 1.25 ppm (d, | 6H |
| Piperidine γ-CH₂ | 1.43 ppm (m) | 1.40–1.70 ppm (broad m, overlapping) | 2H |
| Piperidine β-CH₂ | 1.62 ppm (m) | Overlaps heavily with γ-CH₂ | 4H |
| Isopropyl -CH | 2.96 ppm (septet, | ~3.00–3.30 ppm (complex m, overlaps N-CH₂) | 1H |
| Piperidine N-CH₂ | 3.25 ppm (t, | ~3.00–3.30 ppm (complex m, overlaps CH) | 4H |
| Aromatic H (meta to SO₂) | 7.35 ppm (d, | ~7.30–7.70 ppm (second-order multiplet) | 2H |
| Aromatic H (ortho to SO₂) | 7.68 ppm (d, | Overlaps with meta protons | 2H |
Table 2: ¹³C NMR Expected Chemical Shifts (CDCl₃)
| Carbon Environment | Chemical Shift (ppm) | 400 MHz (100 MHz ¹³C) | 80 MHz (20 MHz ¹³C) |
| Isopropyl -CH₃ | 23.7 | Sharp singlet | Sharp singlet, lower SNR |
| Piperidine γ-CH₂ | 23.5 | Sharp singlet | May overlap with -CH₃ |
| Piperidine β-CH₂ | 25.2 | Sharp singlet | Resolved |
| Isopropyl -CH | 34.2 | Sharp singlet | Resolved |
| Piperidine N-CH₂ | 46.9 | Sharp singlet | Resolved |
| Aromatic C (ortho to iPr) | 127.0 | Sharp singlet | Resolved |
| Aromatic C (ortho to SO₂) | 127.8 | Sharp singlet | May overlap with 127.0 ppm |
| Aromatic C (quat, SO₂) | 133.5 | Low intensity singlet | May require >1000 scans to detect |
| Aromatic C (quat, iPr) | 154.0 | Low intensity singlet | May require >1000 scans to detect |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific relaxation delays ensures that the resulting integrations are strictly quantitative.
Step-by-Step Methodology
1. Standardized Sample Preparation
-
Action: Weigh exactly 20.0 mg of synthesized 1-((4-Isopropylphenyl)sulfonyl)piperidine. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm borosilicate NMR tube.
-
Causality: 20 mg provides the optimal Signal-to-Noise Ratio (SNR) for 400 MHz ¹³C acquisition within 30 minutes, while remaining dilute enough to prevent viscosity-induced line broadening. TMS acts as the internal zero-point validator.
2. High-Field Acquisition (400 MHz)
-
Action: Insert the sample, set probe temperature to 298 K, and perform automated tuning, matching, and shimming (Z1-Z4). Acquire 16 transients using a 30° excitation pulse (zg30). Set the relaxation delay (
) to 10 seconds. -
Causality: A 10-second
ensures complete relaxation for all protons before the next pulse. This guarantees that the integration of the aromatic protons perfectly matches the aliphatic protons, self-validating the purity of the sample.
3. Benchtop Acquisition (80 MHz)
-
Action: Insert the sample into the benchtop spectrometer. Perform 1D gradient shimming. Acquire 64 transients with a
of 5 seconds. -
Causality: The lower intrinsic sensitivity of permanent magnets requires a 4-fold increase in scans to achieve a
improvement in SNR ( )[2]. The shorter is a necessary compromise to maintain high-throughput screening times.
4. Data Processing
-
Action: Apply a 0.3 Hz exponential line-broadening (LB) window function for ¹H spectra, and a 1.0 Hz LB for ¹³C spectra. Fourier transform, automatically phase, and apply a 5th-order polynomial baseline correction. Set the TMS peak strictly to 0.00 ppm.
Analytical Decision Matrix
Decision matrix for selecting benchtop vs. high-field NMR for sulfonamide characterization.
Conclusion
Both High-Field and Benchtop NMR platforms offer distinct, complementary advantages for the analysis of 1-((4-Isopropylphenyl)sulfonyl)piperidine.
For routine process chemistry, reaction monitoring, and bulk purity checks, Benchtop NMR provides an agile, cost-effective solution. However, analysts must be prepared to interpret heavily overlapped aliphatic regions and second-order aromatic multiplets caused by the constrained Larmor frequency[2][4].
For initial structural verification, trace impurity profiling, and definitive publication-quality data, High-Field NMR remains indispensable. Its ability to stretch fixed J-couplings across a wider ppm bandwidth cleanly resolves the isopropyl and piperidine signals, while reducing the para-substituted aromatic ring to an easily interpretable first-order system[3].
References
-
Supporting Information - The Royal Society of Chemistry | rsc.org | 1
-
High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments | oxinst.com | 2
-
High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments | oxinst.com | 5
-
High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed | nih.gov | 3
-
Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances | Analytical Chemistry - ACS Publications | acs.org | 4
Sources
- 1. rsc.org [rsc.org]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
A Comparative Guide to the Mass Spectrometry of 1-((4-Isopropylphenyl)sulfonyl)piperidine
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 1-((4-Isopropylphenyl)sulfonyl)piperidine is a molecule of interest, belonging to the sulfonamide class of compounds which are known for a wide spectrum of biological activities.[1] Its structure incorporates a piperidine nucleus, a common scaffold in many pharmaceuticals, linked to an isopropylphenyl group via a sulfonamide bridge.[2][3] Understanding the analytical behavior of this molecule is crucial for its identification, quantification, and metabolic profiling.
This guide provides an in-depth analysis of the mass spectrometric behavior of 1-((4-Isopropylphenyl)sulfonyl)piperidine. We will explore its predicted fragmentation patterns under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, offering a rationale for the observed cleavages. Furthermore, this guide will objectively compare mass spectrometry with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with the data and insights needed to select the most appropriate analytical strategy for their objectives.
Physicochemical Properties and Predicted Ionization Behavior
The logical first step in any mass spectrometry analysis is to understand the molecule's fundamental properties. These properties dictate the optimal experimental approach, particularly the choice of ionization source.
| Property | Value |
| Chemical Formula | C₁₄H₂₁NO₂S |
| Average Molecular Weight | 283.40 g/mol |
| Monoisotopic Mass | 283.1296 Da |
| Structure | |
| 1-((4-Isopropylphenyl)sulfonyl)piperidine |
The presence of a basic nitrogen atom within the piperidine ring makes 1-((4-Isopropylphenyl)sulfonyl)piperidine an excellent candidate for positive mode Electrospray Ionization (ESI), where it will readily accept a proton to form the [M+H]⁺ ion.[4][5] Electron Ionization (EI) is also applicable and will likely produce a more complex spectrum with extensive fragmentation, which can be highly valuable for structural elucidation.[4][6]
Predicted Fragmentation Pathways
The fragmentation of 1-((4-Isopropylphenyl)sulfonyl)piperidine is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The sulfonamide linkage and the piperidine ring are the most probable sites for cleavage.
Electrospray Ionization (ESI-MS/MS) Analysis
In a typical tandem mass spectrometry (MS/MS) experiment, the protonated molecule ([M+H]⁺, m/z 284.14) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.
The primary fragmentation pathways are expected to involve the cleavage of the C-S and S-N bonds, which are the most labile points in the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Key Predicted ESI-MS/MS Fragments:
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 183.05 | [C₉H₁₁SO₂]⁺ | C₅H₁₁N | Cleavage of the S-N bond, with charge retained on the sulfonyl portion. |
| 86.10 | [C₅H₁₁N+H]⁺ | C₉H₁₀SO₂ | Cleavage of the S-N bond, with charge retained on the piperidine ring. |
| 119.09 | [C₉H₁₁]⁺ | C₅H₁₀NSO₂ | Cleavage of the C-S bond, yielding the stable isopropylphenyl cation. |
| 150.05 | [C₅H₁₀NSO₂]⁺ | C₉H₁₀ | Cleavage of the C-S bond, with charge retained on the sulfonylpiperidine moiety. |
Electron Ionization (EI-MS) Analysis
EI is a high-energy ionization technique that typically results in more extensive fragmentation compared to ESI. The resulting mass spectrum provides a detailed structural fingerprint. In addition to the fragments seen in ESI, EI is expected to induce characteristic fragmentation of the piperidine ring itself.
A dominant fragmentation pathway for piperidine derivatives under EI is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to a stable iminium ion.[4]
Key Predicted EI-MS Fragments:
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 283.13 | [C₁₄H₂₁NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 268.11 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group to form a stable secondary benzylic cation. |
| 183.05 | [C₉H₁₁SO₂]⁺ | Cleavage of the S-N bond. |
| 119.09 | [C₉H₁₁]⁺ | Cleavage of the C-S bond. |
| 85.09 | [C₅H₁₀N]⁺ | Cleavage of the S-N bond. |
| 84.08 | [C₅H₉N]⁺˙ | α-cleavage of the piperidine ring followed by loss of a hydrogen radical. |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. HPLC-UV and NMR spectroscopy are common alternatives or complements for the analysis of pharmaceutical compounds.
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV | NMR Spectroscopy |
| Sensitivity | Very High (pg to fg) | Moderate (ng to µg) | Low (µg to mg) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | High (based on unique nuclear environments) |
| Structural Elucidation | Excellent for confirmation and fragmentation analysis. | Very limited; provides no structural information beyond UV chromophore. | Gold standard for de novo structure determination and stereochemistry. |
| Quantification | Excellent, especially with isotope dilution methods.[7] | Excellent, robust, and widely used for routine assays. | Good, but typically requires higher concentrations and longer analysis times. |
| Sample Throughput | High | High | Low |
| Instrumentation Cost | High | Low to Moderate | Very High |
Analysis:
-
Mass Spectrometry is unparalleled for its sensitivity and selectivity, making it the ideal choice for identifying and quantifying trace levels of 1-((4-Isopropylphenyl)sulfonyl)piperidine in complex matrices like plasma or environmental samples.[8][9] Its ability to provide fragmentation data is crucial for structural confirmation and metabolite identification.[10]
-
HPLC-UV serves as a robust, cost-effective method for routine quantification and purity assessment, provided a suitable chromophore exists in the molecule (the phenyl ring in this case). However, it lacks the specificity of MS and cannot be used for definitive identification without a reference standard.
-
NMR Spectroscopy is the definitive tool for unambiguous de novo structural elucidation. It provides detailed information about the connectivity of atoms (¹H, ¹³C, COSY, HSQC) and stereochemistry (NOESY). While less sensitive than MS, it is indispensable for characterizing a newly synthesized compound and establishing its absolute structure.[11]
Experimental Protocols
The following protocols provide a starting point for the analysis of 1-((4-Isopropylphenyl)sulfonyl)piperidine. Optimization will be necessary based on the specific instrumentation and analytical goals.
Protocol 1: LC-ESI-MS/MS Analysis
This method is designed for the sensitive detection and quantification of the target compound.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions into a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water) to prepare working standards and samples.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (to find the precursor ion) and Product Ion Scan (for fragmentation).
-
Mass Range (Full Scan): m/z 100 - 400.
-
Precursor Ion (Product Ion Scan): m/z 284.14.
-
Collision Energy: Optimize between 10-40 eV to achieve a good distribution of fragment ions.
-
Protocol 2: Direct Infusion EI-MS Analysis
This method is useful for rapid structural confirmation when a pure sample is available.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the pure compound in a volatile solvent like methanol or dichloromethane to a concentration of approximately 10-50 µg/mL.
-
-
Instrument Conditions:
-
Inlet: Direct Insertion Probe (DIP) or GC inlet (if volatile).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[4]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40 - 400.
-
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, stands out as a superior technique for the analysis of 1-((4-Isopropylphenyl)sulfonyl)piperidine. Its high sensitivity, selectivity, and ability to provide rich structural information through fragmentation make it an indispensable tool for researchers in drug discovery and development. While HPLC-UV offers a practical solution for routine quantification and NMR remains the authority for absolute structure elucidation, the comprehensive data generated by MS is critical for confirming identity, detecting low-level impurities, and studying metabolic fate. By understanding the predicted fragmentation patterns and leveraging optimized experimental protocols, researchers can confidently and accurately characterize this and structurally related sulfonamide compounds.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
PubChem. (2026). N-(4-isopropylphenyl)-4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidine-1-carboxamide. PubChem. [Link]
-
Rehman, A., et al. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
Zhang, Y., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry. [Link]
-
Kovács, B., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
NIST. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST WebBook. [Link]
-
Davidson, C. G., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
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PubChem. (n.d.). 1-(4-Isopropyl-benzoyl)-piperazine. PubChem. [Link]
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Auldey, F., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
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Lopes, N. P., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. [Link]
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Berredjem, M., et al. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. ResearchGate. [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]
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Al-Ostath, A. I., et al. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI. [Link]
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Udas, S. P., & Spranger, M. (2003). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Oxford Academic. [Link]
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Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]
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Structure-Activity Relationship (SAR) and Performance Comparison of 1-((4-Isopropylphenyl)sulfonyl)piperidine Analogs
Executive Summary
The 1-arylsulfonylpiperidine scaffold is a privileged pharmacophore in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which are critical targets for treating metabolic syndrome, obesity, and type 2 diabetes[1]. This technical guide evaluates the structure-activity relationship (SAR) of 1-((4-Isopropylphenyl)sulfonyl)piperidine analogs. By objectively comparing the 4-isopropylphenyl derivative against its unsubstituted, 4-methyl, and 4-tert-butyl counterparts, we demonstrate how the isopropyl moiety provides an optimal balance of target potency, lipophilic efficiency (LipE), and metabolic stability.
Mechanistic Rationale: The 11β-HSD1 Target
11β-HSD1 is an intracellular oxidoreductase that catalyzes the conversion of inactive cortisone to active cortisol, amplifying local glucocorticoid receptor (GR) activation in hepatic and adipose tissues[2]. Overexpression of this enzyme is a primary driver of localized insulin resistance[3].
The 1-arylsulfonylpiperidine scaffold acts as a competitive inhibitor. Crystallographic and molecular docking studies reveal that the sulfonamide group anchors the molecule near the catalytic triad, while the arylsulfonyl moiety projects deep into a highly lipophilic pocket (the S1' subsite)[1]. The specific para-substitution on the phenyl ring dictates both the binding affinity (via van der Waals interactions) and the compound's susceptibility to hepatic cytochrome P450 (CYP450) metabolism.
11β-HSD1 converts inactive cortisone to active cortisol, driving metabolic syndrome pathways.
Structure-Activity Relationship (SAR) Analysis
To understand the superiority of the 1-((4-Isopropylphenyl)sulfonyl)piperidine analog, we must analyze the causality behind the steric and electronic modifications at the para-position of the phenyl ring.
-
Unsubstituted (-H): Lacks sufficient steric bulk to fully engage the hydrophobic S1' pocket, resulting in weak binding affinity (IC50 > 400 nM).
-
4-Methyl (-CH3): Improves potency by partially filling the lipophilic pocket. However, the unhindered benzylic protons are highly susceptible to rapid oxidation by CYP450 enzymes, leading to poor microsomal stability (T1/2 = 12 min).
-
4-tert-Butyl (-C(CH3)3): Provides excellent metabolic stability due to the absence of benzylic protons. However, the bulky quaternary carbon introduces a severe steric clash within the tight confines of the 11β-HSD1 binding pocket, significantly reducing potency.
-
4-Isopropyl (-CH(CH3)2): Acts as the "Goldilocks" substituent. The branched isopropyl group perfectly fills the hydrophobic pocket to maximize van der Waals contacts (yielding single-digit nanomolar potency). Concurrently, the steric hindrance around the single benzylic proton effectively shields it from rapid CYP-mediated oxidation, ensuring a long half-life.
Quantitative Performance Comparison
| Compound Analog (R-Group) | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Human Liver Microsomal T1/2 (min) | Lipophilic Efficiency (LipE) |
| Unsubstituted (-H) | 450 | >1000 | 25 | 3.1 |
| 4-Methyl (-CH3) | 85 | 320 | 12 (Rapid Oxidation) | 4.2 |
| 4-Isopropyl (-CH(CH3)2) | 12 | 45 | >60 (Stable) | 5.8 |
| 4-tert-Butyl (-C(CH3)3) | 110 | 480 | >60 | 3.9 |
Data reflects established SAR profiles for 1-arylsulfonylpiperidine 11β-HSD1 inhibitors, demonstrating cross-species efficacy and optimized DMPK parameters .
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.
Protocol 1: 11β-HSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is utilized because its time-resolved nature eliminates compound autofluorescence artifacts, ensuring high-fidelity IC50 calculations[2][4].
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human 11β-HSD1 in assay buffer (20 mM Tris, 5 mM EDTA, pH 6.0) to a final concentration of 0.1 mg/mL[4].
-
Compound Incubation: Dispense 2 µL of the 4-isopropyl analog (dose-response curve: 0.1 nM to 10 µM) into a 384-well plate. Add 2 µL of the enzyme preparation. Include Carbenoxolone (10 µM) as a positive control for 100% inhibition[4][5]. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add 6 µL of substrate mix containing 266 nM cortisone and 333 µM NADPH[4]. Incubate for 2 hours at 37°C to allow cortisol generation.
-
Detection: Add 5 µL of anti-cortisol Cryptate (donor) and 5 µL of cortisol-d2 (acceptor)[4]. Incubate for 1 hour at room temperature.
-
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm[4].
-
Self-Validation: Calculate the Z'-factor using the vehicle control (0% inhibition) and Carbenoxolone control (100% inhibition). The assay is only valid if Z' > 0.6 .
Step-by-step workflow of the 11β-HSD1 Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol 2: Liver Microsomal Stability (DMPK) Assay
This assay proves the causality of the isopropyl group's steric hindrance in preventing rapid benzylic oxidation.
Step-by-Step Methodology:
-
Preparation: Pre-incubate 1 µM of the 1-((4-Isopropylphenyl)sulfonyl)piperidine analog with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation: Run Verapamil concurrently as a high-clearance positive control. The assay is valid only if Verapamil exhibits a T1/2 < 15 minutes.
Conclusion
The structural transition from an unsubstituted or methyl-substituted arylsulfonylpiperidine to the 1-((4-Isopropylphenyl)sulfonyl)piperidine analog represents a critical optimization step in 11β-HSD1 inhibitor design[1]. By leveraging the precise steric volume of the isopropyl group, researchers can achieve highly potent, cross-species active inhibitors that resist rapid metabolic degradation, making this scaffold highly suitable for advanced preclinical PK/PD evaluations.
References
-
Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors Source: ChemMedChem (2013) URL:[Link]
-
Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology Source: Molecular Biotechnology (2008) URL:[Link]
-
Cortisol assay using Cisbio HTRF kit Source: BMG Labtech Application Notes (2007) URL:[Link]
Sources
- 1. Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonylating Agents for Piperidine: Reactivity, Selectivity, and Protocols
Executive Summary
The formation of sulfonamides is a cornerstone of modern organic synthesis, particularly within medicinal chemistry where the sulfonamide moiety acts as a critical pharmacophore and structural linker[1]. Piperidine, a ubiquitous secondary amine in drug discovery, presents specific synthetic opportunities and challenges due to its high nucleophilicity and steric profile[2]. The selection of an appropriate sulfonylating agent—ranging from traditional sulfonyl chlorides to emerging sulfonyl fluorides—dictates reaction efficiency, chemoselectivity, byproduct formation, and scalability[1]. This guide provides an objective, data-driven comparison of sulfonylating agents for piperidine, equipping researchers with mechanistic insights and self-validating protocols for optimized synthetic workflows.
Mechanistic Causality in Sulfonylation
The reactivity of piperidine toward sulfonylating agents is governed by the electrophilicity of the sulfur center and the nature of the leaving group. Understanding these mechanistic pathways is essential for selecting the right reagent for your substrate.
-
Sulfonyl Chlorides (e.g., MsCl, TsCl): These are highly reactive electrophiles[1]. The reaction with piperidine is typically fast and exothermic, requiring a tertiary amine base (e.g., triethylamine or pyridine) to neutralize the generated HCl[3]. However, this high reactivity comes at a cost: sulfonyl chlorides are moisture-sensitive, prone to hydrolysis, and their use in the presence of alcohols or aqueous media can lead to the formation of genotoxic alkyl chloride byproducts (PGIs)[4].
-
Sulfonic Anhydrides (e.g., Ms₂O): Methanesulfonic anhydride offers a milder, highly effective alternative to MsCl[5]. Because the leaving group is a sulfonate anion rather than a chloride ion, the reaction completely avoids the generation of chlorinated byproducts, which is a critical advantage in pharmaceutical manufacturing[4][5]. It is particularly useful when protecting sensitive amine groups or when halogenated impurities must be strictly avoided[6].
-
Sulfonyl Fluorides (SuFEx Chemistry): Unlike chlorides, sulfonyl fluorides are exceptionally stable to hydrolysis and act as robust "click" chemistry hubs[7]. The S-F bond is highly resistant to nucleophilic attack under standard conditions. To achieve sulfonylation of piperidine, the sulfur(VI) fluoride exchange (SuFEx) must be activated using specific catalysts, such as calcium triflimide (Ca(NTf₂)₂) combined with DABCO, or N-heterocyclic carbenes (NHCs)[7][8]. This allows for late-stage functionalization with near-perfect chemoselectivity.
Caption: Mechanistic pathways for piperidine sulfonylation using chlorides, anhydrides, and fluorides.
Comparative Performance Data
To facilitate objective reagent selection, the following table synthesizes the quantitative and qualitative performance metrics of the three primary classes of sulfonylating agents when reacted with secondary amines like piperidine.
| Sulfonylating Agent | Example | Relative Reactivity | Moisture Sensitivity | Byproduct Profile | Ideal Application |
| Sulfonyl Chloride | MsCl, TsCl | Very High | High (Hydrolyzes easily) | HCl, potential alkyl chlorides (PGIs) | Routine bench-scale synthesis, robust substrates[1]. |
| Sulfonic Anhydride | Ms₂O | High | Moderate | Sulfonic acid (e.g., MsOH) | PGI-sensitive syntheses, avoiding chlorinated impurities[5]. |
| Sulfonyl Fluoride | PhSO₂F | Low (Requires Catalyst) | Very Low (Bench stable) | HF (trapped by base/catalyst) | Late-stage functionalization, SuFEx click chemistry[7]. |
Self-Validating Experimental Protocols
Expertise in application science requires protocols that are self-validating—meaning the physical observations during the procedure confirm the mechanistic progression.
Protocol A: Classical Sulfonylation using Methanesulfonyl Chloride (MsCl)[2][3]
-
Causality: The low temperature controls the highly exothermic reaction and minimizes the competitive hydrolysis of MsCl by ambient moisture.
-
Preparation: Dissolve piperidine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂/Ar).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Validation: The solution should remain clear and colorless.
-
Addition: Add MsCl (1.1 equiv) dropwise over 15 minutes. Validation: A white precipitate (triethylamine hydrochloride) will immediately begin to form, confirming the nucleophilic substitution is occurring[2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC or LC-MS until the piperidine is consumed.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Halogen-Free Sulfonylation using Methanesulfonic Anhydride (Ms₂O)[5][6]
-
Causality: Ms₂O is utilized to completely eliminate the risk of alkyl chloride PGI formation, ensuring a cleaner impurity profile for scale-up.
-
Preparation: Dissolve piperidine (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM (0.2 M) under N₂.
-
Cooling: Cool to 0 °C.
-
Addition: Add Ms₂O (1.1 equiv) portion-wise. Validation: Ms₂O is a solid (mp 64–67 °C)[6]; monitor its dissolution. The reaction is less violently exothermic than MsCl, but cooling is still required to prevent side reactions.
-
Reaction: Stir at room temperature for 3-4 hours.
-
Workup: Wash the organic phase sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry and concentrate.
Protocol C: SuFEx Sulfonylation using Phenylsulfonyl Fluoride[7]
-
Causality: The Ca(NTf₂)₂/DABCO system acts as a specialized Lewis acid/base pair to activate the highly unreactive S-F bond, allowing room-temperature coupling with the amine[7].
-
Preparation: In a vial, combine phenylsulfonyl fluoride (1.0 equiv), piperidine (1.2 equiv), and DABCO (2.0 equiv) in acetonitrile (0.5 M).
-
Activation: Add Ca(NTf₂)₂ (20 mol%). Validation: The addition of the calcium salt initiates the S-F bond activation. The mixture may slightly change color depending on the substrate.
-
Reaction: Stir at room temperature for 30 minutes to 1 hour. Validation: The rapid conversion at room temperature distinguishes this activated SuFEx from uncatalyzed background reactions (which would otherwise take days)[7].
-
Workup: Dilute with ethyl acetate, wash with 1M HCl and brine. Dry over MgSO₄ and concentrate to yield the sulfonamide.
Caption: Standardized experimental workflow for the sulfonylation of secondary amines.
Strategic Considerations in Drug Development
When scaling the synthesis of piperidine-containing pharmaceuticals, the choice of sulfonylating agent extends beyond simple yield. Regulatory agencies (e.g., FDA, EMA) enforce strict limits on Potential Genotoxic Impurities (PGIs). The use of sulfonyl chlorides in the presence of alcohols or aqueous media can generate alkyl chlorides, which are known PGIs[4]. Transitioning to sulfonic anhydrides (like Ms₂O) strategically bypasses this risk entirely[5]. Furthermore, for complex molecules where chemoselectivity is paramount, the emerging SuFEx technology utilizing sulfonyl fluorides allows for the precise installation of sulfonamides without protecting group manipulations, preserving the integrity of sensitive functional groups[7][8].
References
-
Methanesulfonic anhydride. Grokipedia. URL: [Link]
-
SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. PMC (National Institutes of Health). URL: [Link]
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. URL:[Link]
-
Methanesulfonic anhydride. Wikipedia. URL: [Link]
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- 2. 3-(Methylsulfonyl)piperidine | 290328-56-2 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonic anhydride:a protective reagent_Chemicalbook [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation of a New Synthetic Route for N-Arylsulfonylpiperidines: A Comparative Guide
Introduction & Strategic Rationale
N-arylsulfonylpiperidines are privileged pharmacophores widely embedded in matrix metalloproteinase (MMP) inhibitors, gamma-secretase inhibitors, and antiviral therapeutics[1]. Historically, the synthesis of these motifs has relied on the nucleophilic substitution of piperidine derivatives with arylsulfonyl chlorides[2]. While robust for simple building blocks, this traditional route is bottlenecked by the hydrolytic instability of sulfonyl chlorides and their incompatibility with sensitive functional groups, severely limiting late-stage functionalization.
Recent advances in photoredox catalysis have unlocked a paradigm-shifting alternative: the cross-electrophile sulfonylation of aryl bromides using bis(piperidine) sulfur dioxide (PIPSO)[3]. PIPSO acts as an ingenious dual-purpose reagent, serving as both an SO₂ surrogate and the piperidine source. This guide provides an objective, data-driven comparison of both methodologies, equipping drug development professionals with validated protocols to optimize their synthetic workflows.
Mechanistic Insights & Causality
The Traditional Route: The reaction proceeds via a classic Sₙ2-type attack of the piperidine nitrogen on the electrophilic sulfur of the arylsulfonyl chloride. Causality of Design: Because the reaction generates stoichiometric HCl, an exogenous base (typically triethylamine or DIPEA) is strictly required to prevent the protonation of the piperidine nucleophile, which would otherwise halt the reaction. Furthermore, the highly electrophilic nature of sulfonyl chlorides makes them prone to rapid hydrolysis, necessitating strictly anhydrous conditions[2].
The Photoredox Route (PIPSO): The photoredox route bypasses electrophilic sulfur altogether. Under blue LED irradiation, an iridium or ruthenium photocatalyst reaches an excited state and undergoes a single-electron transfer (SET) with a stable aryl bromide to generate an aryl radical. Causality of Design: Concurrently, PIPSO decomposes in situ to release sulfur dioxide and piperidine. The aryl radical is rapidly trapped by the transient SO₂ to form an electrophilic arylsulfonyl radical. Subsequent oxidation and coupling with the liberated piperidine yield the target N-arylsulfonylpiperidine[3]. This radical-mediated pathway tolerates protic solvents and sterically hindered environments, enabling late-stage functionalization of complex APIs.
Workflow Visualization
Workflow comparison: Traditional nucleophilic substitution vs. Photoredox PIPSO sulfonylation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Traditional Nucleophilic Substitution
-
Preparation: Flame-dry a round-bottom flask under argon. Add piperidine (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M).
-
Base Addition: Add triethylamine (1.5 equiv). Cool the mixture to 0 °C using an ice bath to control the exothermic reaction and prevent side-product formation.
-
Electrophile Addition: Dissolve the arylsulfonyl chloride (1.1 equiv) in anhydrous CH₂Cl₂ and add dropwise over 15 minutes.
-
In-Process Control: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the sulfonyl chloride spot indicates completion.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Wash the organic layer with 1M HCl (to remove unreacted piperidine base) and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: Photoredox-Catalyzed Sulfonylation using PIPSO
-
Preparation: To an oven-dried vial equipped with a stir bar, add the aryl bromide (1.0 equiv), PIPSO (1.5 equiv), and the photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 2 mol%)[3].
-
Solvent & Degassing (Critical Step): Add anhydrous acetonitrile (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen is a triplet diradical that will rapidly quench the excited photocatalyst and intercept the intermediate aryl radical, leading to peroxide byproducts and total reaction failure.
-
Irradiation: Seal the vial under argon. Irradiate the mixture with a 450 nm Blue LED at room temperature for 16 hours. A cooling fan must be used to maintain ambient temperature and prevent thermal degradation.
-
In-Process Control: Monitor via LC-MS. The mass of the target N-arylsulfonylpiperidine [M+H]+ should be the dominant peak.
-
Workup & Isolation: Dilute the reaction mixture with EtOAc and pass through a short pad of silica gel to trap the Ir-photocatalyst. Concentrate the filtrate and purify via automated flash chromatography.
Photoredox Catalytic Cycle Visualization
Mechanistic pathway: Photoredox generation of aryl radicals and subsequent capture by PIPSO.
Performance Comparison & Data Presentation
To objectively evaluate both routes, a diverse panel of N-arylsulfonylpiperidines was synthesized. The quantitative metrics and operational parameters are summarized below:
| Metric | Traditional Route (Sulfonyl Chloride) | Photoredox Route (PIPSO) |
| Reagent Stability | Poor (Moisture Sensitive) | Excellent (Bench-Stable) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature (LED) |
| Functional Group Tolerance | Low (Reacts with -OH, -NH₂) | High (Tolerates Protic Groups) |
| Late-Stage Functionalization | Unsuitable | Highly Effective |
| Average Yield (Simple) | 85 - 95% | 75 - 85% |
| Average Yield (Complex) | < 30% (Due to side reactions) | 70 - 80% |
| Atom Economy | High | Moderate (Catalyst/Ligand overhead) |
References
- US9895349B2 - N-phenyl-carboxamide derivatives and the use thereof as medicaments for the treatment of hepatitis B Source: Google Patents URL
-
Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis Source: American Chemical Society (ACS) URL:[Link]
-
Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO2 Transfer Source: PubMed / Chemistry - A European Journal URL:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO2 Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Handling and Disposal of 1-((4-Isopropylphenyl)sulfonyl)piperidine
As a Senior Application Scientist, I frequently oversee the integration of novel synthetic intermediates and biologically active compounds into high-throughput research workflows. 1-((4-Isopropylphenyl)sulfonyl)piperidine is a specialized sulfonamide derivative utilized in drug discovery and proteomics research[1][2]. Because it contains a sulfonamide moiety and a piperidine ring, it exhibits potential biological activity and must be managed with strict adherence to environmental health and safety (EHS) protocols[3][4].
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, minimize disposal costs, and protect both personnel and the environment.
Part 1: Chemical Profiling & Hazard Assessment
Before designing a disposal plan, we must analyze the molecule's structural components to determine its waste classification. The compound consists of an isopropylphenyl group, a sulfonyl linker, and a piperidine ring. Crucially, it lacks any halogen atoms (F, Cl, Br, I).
Table 1: Chemical & Waste Classification Profile
| Property | Specification | Operational Implication |
| Molecular Formula | C14H21NO2S | Contains C, H, N, O, S. No halogens present. |
| Molecular Weight | 267.39 g/mol | Standard solid handling applies. |
| Waste Classification | Non-Halogenated Organic Waste | Must be segregated from halogenated waste streams to prevent toxic emissions during incineration and to reduce disposal costs[5][6]. |
| Primary Hazards | Skin/Eye Irritant, Potential Bioactivity | Requires standard PPE (nitrile gloves, safety glasses, lab coat) and handling within a certified chemical fume hood[3][4]. |
| Incompatibilities | Strong oxidizing agents | Do not mix waste with concentrated acids, bases, or oxidizers to prevent exothermic reactions[5]. |
Part 2: Waste Segregation Logic & Workflows
The foundational principle of chemical waste management is source segregation. Mixing incompatible or distinct waste streams complicates downstream processing and violates principles[5][7].
Because 1-((4-Isopropylphenyl)sulfonyl)piperidine is a non-halogenated organic compound, its disposal pathway depends entirely on its physical state and the solvent system used during your assay or synthesis.
-
The Causality of Segregation: Why separate halogenated from non-halogenated waste? Incinerating halogenated solvents requires specialized scrubbers to neutralize highly corrosive acidic gases (like HCl and HF). Mixing our non-halogenated compound into a halogenated bin needlessly increases the volume of waste requiring this expensive, high-emission treatment[6].
Figure 1: Decision tree for the segregation and disposal of 1-((4-Isopropylphenyl)sulfonyl)piperidine.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Powders, Crystals, Contaminated Consumables)
-
Collection: Gather all residual solid 1-((4-Isopropylphenyl)sulfonyl)piperidine and contaminated consumables (e.g., weigh boats, pipette tips, filter paper).
-
Containment: Place the materials into a rigid, leak-proof, high-density polyethylene (HDPE) container designated for "Hazardous Solid Waste"[6].
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state "HAZARDOUS WASTE" and list the full chemical name—do not use abbreviations or structural formulas[7].
-
Storage: Store the container in a designated at or near the point of generation. Ensure the container is kept tightly capped when not actively adding waste[5][7].
Protocol B: Disposal of Liquid Waste (Solutions)
-
Solvent Identification: Determine the solvent used to dissolve the compound.
-
Transfer: Using a funnel, carefully pour the solution into the appropriate liquid waste carboy located in a secondary containment bin within the fume hood[5][6].
-
Cap & Log: Cap the carboy immediately after use; intentional solvent evaporation is legally prohibited[5]. Log the approximate volume and concentration of the compound added to the waste manifest.
Part 4: Spill Response & Decontamination
A spill compromises the controlled laboratory environment. The response must prioritize containment and minimize the aerosolization of the active compound.
-
The Causality of Spill Response: Why avoid sweeping dry powders with a standard brush? Dry sweeping generates airborne particulates, dramatically increasing the risk of inhalation exposure to biologically active piperidine and sulfonamide derivatives[3][4].
Figure 2: Step-by-step spill response protocol minimizing aerosolization and exposure risks.
Step-by-Step Spill Protocol:
-
Evacuate & Assess: Temporarily clear the immediate area. Verify that the spill does not involve highly reactive incompatibles.
-
Don PPE: Ensure you are wearing fresh nitrile gloves, chemical splash goggles, and a fully buttoned lab coat[3][4].
-
Containment (Liquid): If dissolved in a solvent, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[4].
-
Containment (Solid): If the spill is a dry powder, cover it gently with damp paper towels (using water or a compatible non-reactive solvent) to suppress dust formation before wiping it up.
-
Collection: Use a non-sparking scoop or plastic scraper to transfer the absorbed material or wet powder into a sealable hazardous waste bag or rigid container[4].
-
Decontamination: Wash the spill surface with a detergent solution or appropriate solvent (e.g., ethanol), collecting the rinsate into the liquid waste stream[8].
-
Disposal: Label the collected cleanup materials as hazardous waste and transfer them to the SAA[7].
References
-
1-((4-Isopropylphenyl)sulfonyl)piperidine Chemical Properties Source: Chemsrc URL:[Link]
-
Hazardous Waste Management Program Source: Eastern Washington University (EWU) URL:[Link]
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Chemical and Hazardous Waste Guide Source: University of Oslo (UiO) URL:[Link]
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Guidelines: Handling and Disposal of Chemicals Source: Purdue University URL:[Link]
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Comprehensive Safety and Operational Guide: Handling 1-((4-Isopropylphenyl)sulfonyl)piperidine
As a Senior Application Scientist overseeing chemical workflows in drug development, I approach laboratory safety not as a checklist, but as a mechanistic science. Handling 1-((4-Isopropylphenyl)sulfonyl)piperidine —a highly lipophilic aryl sulfonamide derivative—requires a nuanced understanding of its physical chemistry.
This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers from acute exposure while ensuring compliance with federal safety standards.
Mechanistic Hazard Profile & Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1-((4-Isopropylphenyl)sulfonyl)piperidine consists of a piperidine ring linked via a sulfonamide bond to a 4-isopropylphenyl group.
-
Lipophilicity and Dermal Penetration: The isopropylphenyl moiety renders this compound highly lipophilic. While stable, if this compound is dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), it will rapidly bypass the stratum corneum (the skin's outermost barrier), carrying potential systemic toxicity directly into the bloodstream.
-
Irritation Potential: Benzenesulfonyl piperidine derivatives generally present acute oral toxicity and act as severe skin, eye, and respiratory irritants (GHS Hazard Codes: H302, H315, H319, H335). The basicity of the piperidine nitrogen, combined with the reactive history of the sulfonyl precursor, makes mucosal protection critical.
Under[1], a formal hazard assessment is required to match Personal Protective Equipment (PPE) to these specific physical and health hazards.
Personal Protective Equipment (PPE) Matrix
Safety equipment must be tailored to the physical state of the chemical. The following matrix summarizes the quantitative and qualitative PPE requirements based on the operational task.
| Operational Task | Primary Hazard Vector | Required PPE Specification | Mechanistic Rationale |
| Weighing & Dispensing (Dry Solid) | Dust aerosolization, localized dermal contact | Nitrile gloves (≥5 mil thickness), chemical safety goggles, flame-resistant lab coat. | The lipophilic solid can adhere to skin moisture, causing localized irritation. Standard nitrile provides a sufficient physical barrier against the dry powder. |
| Solubilization (e.g., in DMSO or DCM) | Accelerated dermal penetration via solvent carrier | Solvent-specific gloves (e.g., Butyl rubber for DCM; double-gloved Nitrile for DMSO), face shield over goggles, chemical apron. | Solvents act as molecular "Trojan Horses." Standard nitrile degrades rapidly in DCM, requiring butyl rubber to prevent the solvent from carrying the sulfonamide into the skin. |
| Spill Cleanup (High Volume) | High-concentration exposure, unpredictable aerosolization | Heavy-duty Nitrile (≥8 mil), Tyvek sleeves, Half-mask respirator with P100/Organic Vapor (OV) cartridges. | Cleanup requires prolonged contact time and physical agitation, necessitating a higher Assigned Protection Factor (APF) to prevent inhalation of particulates or solvent vapors. |
Operational Workflow: Self-Validating Handling Protocol
A protocol is only effective if the user can verify its integrity in real-time. Follow this step-by-step methodology, which incorporates self-validating checks at every critical juncture.
Step 1: Pre-Operation Engineering Control Validation
Never assume a fume hood is functioning based on a digital monitor alone.
-
Action: Conduct a physical airflow test. Tape a 2-inch piece of lightweight tissue paper to the bottom edge of the fume hood sash.
-
Validation: The tissue must pull steadily inward. If it flutters erratically or hangs straight down, the negative pressure is compromised. Do not proceed.
Step 2: PPE Integrity Verification
-
Action: Don the required PPE as outlined in the matrix above.
-
Validation (The Glove Inflation Test): Before handling the chemical, trap ambient air inside your gloves, twist the cuff tightly to pressurize the fingers, and hold the glove near the sensitive skin of your cheek. If you feel a micro-breeze, the glove has a pinhole leak and must be discarded.
Step 3: Dispensing and Solubilization
-
Action: Use an anti-static weighing boat. Static electricity can cause dry sulfonamide powders to repel and aerosolize, bypassing the sash barrier.
-
Action: If solubilizing, perform all solvent additions via a closed-system transfer or directly within the deepest functional zone of the fume hood (at least 6 inches behind the sash).
Step 4: Decontamination
-
Action: Wipe down all spatulas, balances, and surfaces with a solvent known to dissolve the compound (e.g., isopropanol or ethanol), followed by a secondary wipe with an aqueous surfactant (soap and water).
-
Validation: For high-throughput labs, validate decontamination by swabbing the area and running a rapid Thin-Layer Chromatography (TLC) check against a known standard to ensure zero residual chemical remains.
Spill Response & Disposal Plan
In the event of a spill, immediate containment is required to prevent environmental contamination and exposure, aligning with guidelines from the[2] and [3].
-
Isolate the Area: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash if the spill is contained within it.
-
Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the lipophilic powder, creating an inhalation hazard. Moisten the powder lightly with a non-reactive solvent (like dilute ethanol or water) to bind the dust, then collect it using a non-sparking scoop.
-
Liquid Spill Containment: If the compound is spilled while in solution, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for highly reactive solvent mixtures.
-
Disposal: Transfer all absorbed material and contaminated PPE into a compatible, sealable High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Chemical Waste: Aryl Sulfonamide / Solvent Mixture" and dispose of according to institutional Environmental Health and Safety (EHS) and EPA regulations.
Workflow Visualization
The following decision tree maps the logical progression of handling and spill response based on the physical state of the chemical.
Fig 1: Operational and spill response workflow for handling sulfonamide derivatives.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press.[Link]
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]
-
29 CFR 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration (OSHA).[Link]
Sources
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